Product packaging for N-(4-nitrophenyl)pyrrolidine-2-carboxamide(Cat. No.:CAS No. 108321-19-3)

N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Katalognummer: B554966
CAS-Nummer: 108321-19-3
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: JWXPYNYNEUYKOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Proline p-nitroanilide (P-pNA) is a colorimetric substrate for prolyl aminopeptidase (proline iminopeptidase), an enzyme that releases proline from the N-terminus of small peptides.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O3 B554966 N-(4-nitrophenyl)pyrrolidine-2-carboxamide CAS No. 108321-19-3

Eigenschaften

IUPAC Name

N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXPYNYNEUYKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399910
Record name N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-19-3
Record name N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogues. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Properties

This compound belongs to the class of prolinamides, characterized by a pyrrolidine ring linked to a substituted phenyl group via an amide linkage. While specific experimental data for the title compound is limited in the public domain, the properties can be inferred from closely related structures.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compound (Predicted)Value for (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride[1]Value for N-(4-nitrophenyl)-4-pyrrolidin-1-yl-pyridine-2-carboxamide[2]
IUPAC Name This compound(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochlorideN-(4-nitrophenyl)-4-(pyrrolidin-1-yl)pyridine-2-carboxamide
Synonyms Prolinamide, N-(4-nitrophenyl)--NSC-111087[2]
CAS Number Not available70148-22-066933-53-7
Molecular Formula C₁₁H₁₃N₃O₃C₁₁H₁₄ClN₃O₃C₁₆H₁₆N₄O₃
Molecular Weight 235.24 g/mol 271.7 g/mol 312.32 g/mol
Melting Point Not available>235 °C (decomposed)Not available
Boiling Point Not availableNot availableNot available
Solubility Not availableSoluble in methanol[1]Not available

Synthesis and Characterization

The synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamides generally follows a two-step, one-pot amidation procedure.[3][4][5]

General Synthesis Workflow

The synthesis involves the activation of an N-aryl-L-proline precursor, followed by amidation with the desired amine.

Synthesis_Workflow Proline L-proline N_aryl_proline N-(4'-nitrophenyl)-L-proline Proline->N_aryl_proline p_fluoronitrobenzene p-fluoronitrobenzene p_fluoronitrobenzene->N_aryl_proline Activation Acid Chloride Formation (SOCl₂) N_aryl_proline->Activation Prolinamide N-(4'-nitrophenyl)-L-prolinamide Activation->Prolinamide Amine Amine (R-NH₂) Amine->Prolinamide

Caption: General synthesis workflow for N-aryl prolinamides.

Experimental Protocol: Synthesis of N-aryl-L-prolines[3]
  • A mixture of L-proline and an equimolar amount of p-fluoronitrobenzene is prepared.

  • Potassium carbonate is added as a base.

  • The reaction is refluxed in an ethanol-water (1:1) solution.

  • The resulting N-(4'-nitrophenyl)-L-proline is then used in the subsequent amidation step.

Experimental Protocol: One-Pot Amidation[3][4]
  • The N-aryl-L-proline derivative is suspended in a suitable solvent (e.g., dichloromethane).

  • Thionyl chloride (SOCl₂) is added to activate the carboxylic acid by forming the acid chloride. It is crucial to use an excess of SOCl₂ and to subsequently remove it completely in situ.[3]

  • The desired amine is then added to the reaction mixture.

  • The final N-(4'-nitrophenyl)pyrrolidine-2-carboxamide product is purified, typically by chromatography.

Spectroscopic Characterization

The structural confirmation of related pyrrolidine carboxamide derivatives has been achieved using various spectroscopic methods.

Table 2: Spectroscopic Data for Related Pyrrolidine Carboxamide Derivatives

DerivativeIR (cm⁻¹)¹H NMR (δ, ppm)Reference
N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide1216, 1352 (S=O), 1680 (C=O), 3380 (N-H)1.27 (d), 1.53 (t), 1.75-1.79 (m), 3.17-3.21 (m), 3.36-3.41 (m), 4.18-4.21 (m), 4.34 (p), 7.30 (d), 7.56 (d), 8.06 (d), 8.32 (d), 8.36 (d), 10.02 (s)[6]
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid857 (S-N), 1355 (S=O), 1524.70 (N-O), 1745.19 (C=O), 2700 & 3450 (O-H), 2950 & 3100 (C-H)8.38-8.41 (aromatic), 8.08-8.11 (pyrrolidine)[7]

Biological Activity and Potential Applications

Derivatives of pyrrolidine-2-carboxamide have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Several N-(4'-substituted phenyl)-L-prolinamides have been evaluated for their cytotoxic effects against various human carcinoma cell lines.[3]

  • Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, and A549) are cultured.

  • The cells are treated with the test compounds at various concentrations.

  • After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells metabolize the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.

Some analogues have shown significant tumor inhibitory activities, with certain compounds outperforming the standard drug, 5-fluorouracil, against specific cell lines.[3]

Antibacterial Activity

Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][5]

  • Bacterial strains are cultured in a suitable broth medium.

  • Serial dilutions of the test compounds are prepared in microtiter plates.

  • The bacterial suspension is added to each well.

  • The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

One derivative, compound 4b, exhibited a notable MIC of 15.6 µg/mL against Staphylococcus aureus.[4][8]

Antioxidant and Antiplasmodial Activities

Sulphonamide-carboxamide hybrids containing a pyrrolidine moiety have been investigated for their potential as antiplasmodial and antioxidant agents.[6][9] These dual-activity compounds are of interest in the development of new antimalarial drugs.[9]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are not elucidated, related compounds are hypothesized to exert their effects through various mechanisms. For instance, proline-rich antimicrobial peptide mimics may target bacterial proteins like DnaK.[5] In the context of cancer, the specific molecular targets remain an active area of investigation.

Logical_Relationship Compound N-(4-nitrophenyl)pyrrolidine -2-carboxamide Analogs Antibacterial Antibacterial Activity Compound->Antibacterial Anticancer Anticancer Activity Compound->Anticancer Antioxidant Antioxidant Activity Compound->Antioxidant Antiplasmodial Antiplasmodial Activity Compound->Antiplasmodial Bacterial_Target Bacterial Protein Inhibition (e.g., DnaK) Antibacterial->Bacterial_Target Cancer_Target Tumor Cell Cytotoxicity Anticancer->Cancer_Target ROS_Scavenging Radical Scavenging Antioxidant->ROS_Scavenging Malaria_Target Inhibition of P. falciparum Antiplasmodial->Malaria_Target

Caption: Potential biological activities and mechanisms of action.

Conclusion

This compound is a member of a promising class of compounds with diverse and significant biological activities. While further research is needed to fully characterize the specific properties of this molecule, the existing data on its analogues provide a strong foundation for future studies in drug discovery and development. The synthetic routes are well-established, and the potential for anticancer, antibacterial, and other therapeutic applications warrants continued investigation.

References

Unraveling the Multifaceted Mechanism of Action of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine carboxamide class of molecules, which has garnered interest in the scientific community for its potential therapeutic applications. While a definitive, singular mechanism of action has yet to be fully elucidated for this specific molecule, extensive research on its and closely related analogues' biological activities provides a strong foundation for understanding its potential cellular and molecular interactions. This technical guide synthesizes the available preclinical data to present a comprehensive overview of the likely mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The evidence points towards a multi-target profile for N-(nitrophenyl)pyrrolidine-2-carboxamides, with potential applications as anticonvulsant, anticancer, antibacterial, and antioxidant agents.

Core Biological Activities and Inferred Mechanisms of Action

The biological activity of this compound and its isomers has been investigated in several key therapeutic areas. The primary observed effects and their hypothesized mechanisms are detailed below.

Anticonvulsant Activity

Derivatives of N-(substituted phenyl)pyrrolidine-2-carboxamide have demonstrated notable anticonvulsant properties in preclinical models. A study evaluating a series of these compounds found that several were active in the maximal electroshock seizure (MES) test in mice, a model for generalized tonic-clonic seizures.

The precise molecular target for this anticonvulsant activity remains to be definitively identified. However, the broader class of anticonvulsant drugs and other bioactive pyrrolidine derivatives are known to interact with key components of neuronal excitability. The leading hypothesis is the modulation of inhibitory or excitatory neurotransmission. One potential mechanism is the enhancement of GABAergic inhibition. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA(A) receptors, are well-established targets for anticonvulsant drugs[1][2]. It is plausible that N-(substituted phenyl)pyrrolidine-2-carboxamides act as positive allosteric modulators of GABA(A) receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability.

An alternative, yet not mutually exclusive, mechanism could involve the modulation of voltage-gated ion channels, such as sodium or calcium channels. Blockade of these channels can reduce the propagation of action potentials and limit the spread of seizure activity[3][4][5].

Hypothesized Anticonvulsant Mechanism of Action

Anticonvulsant_Mechanism cluster_0 Potential Mechanisms cluster_1 GABAergic System cluster_2 Voltage-Gated Ion Channels This compound This compound GABA(A) Receptor GABA(A) Receptor This compound->GABA(A) Receptor Modulates Na+/Ca2+ Channels Na+/Ca2+ Channels This compound->Na+/Ca2+ Channels Blocks Cl- Influx Cl- Influx GABA(A) Receptor->Cl- Influx Increases Neuronal Hyperpolarization Neuronal Hyperpolarization Cl- Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Action Potential Propagation Action Potential Propagation Na+/Ca2+ Channels->Action Potential Propagation Blocks Reduced Neuronal Firing Reduced Neuronal Firing Action Potential Propagation->Reduced Neuronal Firing

Caption: Hypothesized anticonvulsant mechanisms of this compound.

Anticancer Activity

Substituted N-(4'-nitrophenyl)-l-prolinamides, which are stereoisomers of the compound of interest, have been synthesized and evaluated for their cytotoxic effects against various human carcinoma cell lines. These studies have demonstrated significant antiproliferative activity.

The underlying mechanism for this anticancer effect is likely multifactorial. The observed reduction in cell viability suggests interference with essential cellular processes. One possibility is the induction of apoptosis, or programmed cell death. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways in cancer cells. Another potential mechanism is the inhibition of cell cycle progression, leading to cell growth arrest. For instance, some related compounds have been shown to induce G1 phase arrest, associated with the downregulation of key cell cycle proteins like cyclin E1.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related derivatives.

Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides [8][9]

Compound IDCancer Cell LineConcentration (µM)% Cell Inhibition
4aA549 (Lung)10095.41 ± 0.67
4aHCT-116 (Colon)10093.33 ± 1.36
4sA549 (Lung)10070.13 ± 3.41
4uA549 (Lung)10083.36 ± 1.70
4uHCT-116 (Colon)10081.29 ± 2.32
4uSGC7901 (Gastric)10091.98 ± 1.54
4wSGC7901 (Gastric)10072.73 ± 2.38
5-Fluorouracil (Standard)A549 (Lung)10064.29 ± 2.09
5-Fluorouracil (Standard)HCT-116 (Colon)10081.20 ± 0.08

Table 2: Antibacterial and Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [10]

Compound IDBacterial StrainMIC (µg/mL)Antioxidant AssayIC50 (mg/mL)
4bS. aureus15.6--
4a--DPPH1.22 x 10⁻³
4k--ABTS1.45 x 10⁻⁴

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male CF-1 or C57BL/6 mice are commonly used.

  • Compound Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and at different time points before the seizure induction to determine the time of peak effect.

  • Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity. Corneal electrodes are then placed on the eyes.[11][12]

  • Seizure Induction: An alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[11][12]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[11][12][13]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Maximal Electroshock Seizure (MES) Test Workflow

MES_Test_Workflow Animal Acclimation Animal Acclimation Compound Administration Compound Administration Animal Acclimation->Compound Administration 1. Anesthesia & Electrode Placement Anesthesia & Electrode Placement Compound Administration->Anesthesia & Electrode Placement 2. Electrical Stimulation Electrical Stimulation Anesthesia & Electrode Placement->Electrical Stimulation 3. Observation of Seizure Endpoint Observation of Seizure Endpoint Electrical Stimulation->Observation of Seizure Endpoint 4. Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Observation of Seizure Endpoint->Data Analysis (ED50 Calculation) 5.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell inhibition is calculated relative to the vehicle-treated control cells.

MTT Assay Workflow

MTT_Assay_Workflow Cell Seeding in 96-well Plate Cell Seeding in 96-well Plate Compound Treatment Compound Treatment Cell Seeding in 96-well Plate->Compound Treatment 1. Incubation Incubation Compound Treatment->Incubation 2. Addition of MTT Reagent Addition of MTT Reagent Incubation->Addition of MTT Reagent 3. Incubation (Formazan Formation) Incubation (Formazan Formation) Addition of MTT Reagent->Incubation (Formazan Formation) 4. Solubilization of Formazan Solubilization of Formazan Incubation (Formazan Formation)->Solubilization of Formazan 5. Absorbance Reading Absorbance Reading Solubilization of Formazan->Absorbance Reading 6. Calculation of Cell Viability Calculation of Cell Viability Absorbance Reading->Calculation of Cell Viability 7.

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[15][16]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., McFarland 0.5 standard).[17]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[17][18]

Conclusion and Future Directions

This compound and its related analogues represent a promising class of compounds with a diverse range of biological activities. The available evidence strongly suggests potential mechanisms of action that include modulation of GABAergic neurotransmission for anticonvulsant effects, and induction of cell growth arrest and apoptosis for anticancer activity. Furthermore, antibacterial and antioxidant properties have been demonstrated for closely related isomers.

To definitively elucidate the mechanism of action of this compound, further research is warranted. Key future studies should include:

  • Target Identification: Radioligand binding assays and enzymatic assays to identify specific molecular targets (e.g., GABA(A) receptor subtypes, specific ion channels, or cellular enzymes).

  • In-depth Mechanistic Studies: Cellular assays to investigate the effects on specific signaling pathways involved in cell cycle regulation, apoptosis, and neuronal excitability.

  • In Vivo Efficacy Studies: More extensive in vivo studies in animal models of epilepsy and cancer to validate the preclinical findings and assess the therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of analogues to optimize potency and selectivity for the desired biological targets.

By pursuing these research avenues, a more complete understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Biological Potential: A Technical Guide to N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogs. The document focuses on its demonstrated anticancer and antimicrobial properties, presenting key quantitative data, detailed experimental methodologies, and a proposed workflow for mechanistic elucidation.

Core Biological Activities

This compound belongs to the broader class of pyrrolidine-2-carboxamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. Research has primarily highlighted the potential of these compounds in two key areas: oncology and infectious diseases.

Anticancer Activity

Substituted N-(4'-nitrophenyl)-l-prolinamides, a class that includes the titular compound, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies demonstrate a potential for this scaffold in the development of novel antineoplastic agents.[1][2]

Antimicrobial Activity

Closely related analogs, such as substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, have been synthesized and assessed for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as leads for new antibiotics.[3][4]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and its relevant derivatives.

Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides

Compound IDTest Compound (Substitution on Amine)Cancer Cell LineConcentration (µM)% Cell InhibitionReference Compound% Cell Inhibition (Reference)
4a N-benzylA54910095.41 ± 0.675-Fluorouracil64.29 ± 2.09
4a N-benzylHCT-11610093.33 ± 1.365-Fluorouracil81.20 ± 0.08
4u N-(4-sulfamoylphenyl)A54910083.36 ± 1.705-Fluorouracil64.29 ± 2.09
4u N-(4-sulfamoylphenyl)HCT-11610081.29 ± 2.325-Fluorouracil81.20 ± 0.08
- Various derivativesHepG210050.04 ± 1.45 to 79.50 ± 1.245-Fluorouracil-
4u N-(4-sulfamoylphenyl)SGC79011008.02 ± 1.54 (cell viability)5-Fluorouracil-
4w N-(2,4-dinitrophenyl)SGC790110027.27 ± 2.38 (cell viability)5-Fluorouracil-

Data extracted from Osinubi et al. (2020).[1][2]

Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Analogs

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound(s)
4b Staphylococcus aureus15.6Streptomycin, Nalidixic acid

Data extracted from Odusami et al. (2020).[3][4]

Experimental Protocols

The following are detailed methodologies for the key biological assays cited in the literature for the evaluation of this compound and its derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at the desired final concentrations (e.g., 100 µM). A vehicle control (solvent only) and a positive control (e.g., 5-Fluorouracil) are also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and molecular mechanisms through which this compound exerts its anticancer and antibacterial effects have not been extensively reported in the available literature. While related carboxamide compounds have been investigated for their roles in pathways such as PI3Kα, specific evidence for the title compound is lacking.[8][9]

To elucidate the mechanism of action, a systematic experimental approach is required.

Proposed Experimental Workflow for Mechanistic Studies

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Elucidation cluster_validation In vivo Validation Compound Synthesis Compound Synthesis In vitro Bioactivity In vitro Bioactivity (Anticancer/Antimicrobial) Compound Synthesis->In vitro Bioactivity Target Identification Target Identification (e.g., Proteomics, Kinase Profiling) In vitro Bioactivity->Target Identification Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) In vitro Bioactivity->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays (e.g., Annexin V, Caspase Activity) In vitro Bioactivity->Apoptosis Assays Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target Identification->Pathway Analysis Animal Model Studies Animal Model Studies (e.g., Xenograft Models) Pathway Analysis->Animal Model Studies Cell Cycle Analysis->Animal Model Studies Apoptosis Assays->Animal Model Studies

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data indicates significant in vitro activity, warranting further investigation into their mechanisms of action and in vivo efficacy. The experimental protocols and proposed workflow provided in this guide offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-nitrophenyl)pyrrolidine-2-carboxamide, a derivative of the amino acid L-proline, represents a promising scaffold in the development of novel therapeutic agents. Prolinamides, in general, are found in various natural products and have demonstrated a wide array of biological activities.[1][2] The synthetic versatility of the pyrrolidine ring and the electronic properties of the nitrophenyl group make this class of compounds an interesting subject for medicinal chemistry research. Recent studies have highlighted the potential of substituted N-(4'-nitrophenyl)-l-prolinamides as cytotoxic agents against several human carcinoma cell lines, suggesting a potential therapeutic application in oncology.[2][3]

This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their potential as anticancer agents. It includes detailed experimental protocols, quantitative data on their biological activity, and a discussion of potential, though not yet fully elucidated, therapeutic targets and mechanisms of action.

Synthesis of N-(4'-nitrophenyl)-l-prolinamides

The synthesis of N-(4'-nitrophenyl)-l-prolinamides is typically achieved through a two-step process.[3] The first step involves the N-arylation of L-proline, followed by the amidation of the resulting carboxylic acid.

Experimental Protocol: Synthesis of N-(4'-nitrophenyl)-l-proline
  • Reaction Setup: To a solution of L-proline in a 1:1 mixture of ethanol and water, add potassium carbonate.

  • Addition of Aryl Halide: Add p-fluoronitrobenzene to the reaction mixture. The use of p-fluoronitrobenzene is preferred due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the N-(4'-nitrophenyl)-l-proline product.

  • Purification: The crude product can be purified by recrystallization to yield the desired N-aryl-l-proline.[3]

Experimental Protocol: Amidation of N-(4'-nitrophenyl)-l-proline
  • Activation of Carboxylic Acid: The N-(4'-nitrophenyl)-l-proline is converted to its more reactive acid chloride derivative. This is achieved by reacting it with thionyl chloride (SOCl₂) in an appropriate solvent, such as dichloromethane, in a two-stage, one-pot reaction.[2][3] It is crucial to use an excess of thionyl chloride and to ensure its subsequent removal to drive the reaction to completion.[4]

  • Amidation: The in situ generated acid chloride is then reacted with a variety of primary or secondary amines to introduce the desired carboxamide functionality.

  • Work-up and Purification: The final N-(4'-nitrophenyl)-l-prolinamide product is isolated and purified using standard techniques such as column chromatography on silica gel.[2]

G cluster_step1 Step 1: N-arylation cluster_step2 Step 2: Amidation (One-pot) L-proline L-proline K2CO3, EtOH/H2O K2CO3, EtOH/H2O L-proline->K2CO3, EtOH/H2O p-fluoronitrobenzene p-fluoronitrobenzene p-fluoronitrobenzene->K2CO3, EtOH/H2O Reflux Reflux K2CO3, EtOH/H2O->Reflux N-(4'-nitrophenyl)-l-proline N-(4'-nitrophenyl)-l-proline Reflux->N-(4'-nitrophenyl)-l-proline SOCl2 SOCl2 N-(4'-nitrophenyl)-l-proline->SOCl2 Acid Chloride Intermediate Acid Chloride Intermediate SOCl2->Acid Chloride Intermediate Amine (R1R2NH) Amine (R1R2NH) Acid Chloride Intermediate->Amine (R1R2NH) Final Prolinamide Final Prolinamide Amine (R1R2NH)->Final Prolinamide

Synthetic workflow for N-(4'-nitrophenyl)-l-prolinamides.

In Vitro Anticancer Activity

A series of substituted N-(4'-nitrophenyl)-l-prolinamides have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.[2][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method for this purpose.[5]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., SGC7901, HCT-116, HepG2, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5][6]

  • Compound Treatment: The cells are treated with various concentrations of the N-(4'-nitrophenyl)-l-prolinamide compounds for a specified incubation period (e.g., 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control (e.g., DMSO) are included.[5]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are then incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curves.

Quantitative Data: Cytotoxicity of N-(4'-nitrophenyl)-l-prolinamides

The following table summarizes the reported cytotoxic activities of representative N-(4'-nitrophenyl)-l-prolinamide derivatives against various human cancer cell lines.[2]

CompoundAmine MoietyCell Line% Cell Inhibition (at 100 µM)
4a BenzylamineA54995.41 ± 0.67
HCT-11693.33 ± 1.36
4s 4-MethylbenzenesulfonamideA54970.13 ± 3.41
4u 4-Aminobenzoic acidA54983.36 ± 1.70
HCT-11681.29 ± 2.32
SGC790191.98 ± 1.54 (Viability: 8.02)
4w SulfanilamideSGC790172.73 ± 2.38 (Viability: 27.27)
5-Fluorouracil (Standard)A54964.29 ± 2.09
HCT-11681.20 ± 0.08

Data extracted from Osinubi et al., 2020.[2]

Potential Therapeutic Targets and Signaling Pathways

The precise molecular targets of this compound and its derivatives have not yet been fully elucidated in the scientific literature. The observed cytotoxic effects against various cancer cell lines suggest that these compounds may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

Based on the potent antiproliferative activity, several potential mechanisms of action can be hypothesized:

  • Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells. This could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling.

  • Cell Cycle Arrest: The prolinamides might cause a halt in the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. This is a common mechanism for many anticancer drugs.

  • Inhibition of Key Oncogenic Signaling Pathways: These compounds could potentially inhibit the activity of kinases or other enzymes that are crucial components of signaling pathways known to be dysregulated in cancer, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

  • Interaction with DNA: Some prolinamide-containing compounds have been shown to interact with DNA structures like G-quadruplexes, which are implicated in the regulation of oncogenes such as c-MYC.[2] This remains a plausible, yet unconfirmed, mechanism for this class of compounds.

G This compound This compound Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) This compound->Signaling_Cascades ? Cell_Cycle_Machinery Cell Cycle Progression (Cyclins/CDKs) This compound->Cell_Cycle_Machinery ? Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) This compound->Apoptosis_Regulators ? Extracellular_Signals Growth Factors, Stress Signals Receptor Cell Surface Receptor Extracellular_Signals->Receptor Receptor->Signaling_Cascades Signaling_Cascades->Cell_Cycle_Machinery Signaling_Cascades->Apoptosis_Regulators Proliferation Cell Proliferation Cell_Cycle_Machinery->Proliferation Caspase_Activation Caspase Activation Apoptosis_Regulators->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized signaling pathways targeted by the compound.

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of compounds with significant in vitro anticancer activity. The straightforward synthesis and the potent cytotoxicity of certain analogues warrant further investigation into their therapeutic potential.

Future research efforts should be directed towards:

  • Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular targets and the signaling pathways modulated by these compounds. This could involve techniques such as proteomics, transcriptomics, and kinome profiling.

  • Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound scaffold will be crucial for optimizing the potency and selectivity of these compounds.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetics, and toxicity profiles.

  • Target Deconvolution: Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to identify the direct binding partners of these compounds within the cell.

References

In Vitro Profiling of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives. The following sections detail the quantitative biological data, experimental methodologies, and relevant biological pathways associated with this class of compounds.

Quantitative Biological Activity

The in vitro efficacy of this compound and its analogs has been evaluated across several key therapeutic areas, including oncology, infectious diseases, and oxidative stress. The following tables summarize the key quantitative findings from various studies.

Table 1: Anticancer Activity

CompoundCell LineAssayConcentration (µM)% Cell InhibitionReference
4aA549 (Lung Carcinoma)MTT10095.41 ± 0.67[1]
4aHCT-116 (Colon Carcinoma)MTT10093.33 ± 1.36[1]
4uA549 (Lung Carcinoma)MTT10083.36 ± 1.70[1]
4uHCT-116 (Colon Carcinoma)MTT10081.29 ± 2.32[1]
4sA549 (Lung Carcinoma)MTT10070.13 ± 3.41[1]
VariousHepG2 (Liver Carcinoma)MTTNot Specified50.04 ± 1.45 - 79.50 ± 1.24[1]
4uSGC7901 (Gastric Carcinoma)MTT1008.02 ± 1.54 (low viability)[1]
4wSGC7901 (Gastric Carcinoma)MTT10027.27 ± 2.38 (low viability)[1]
5-fluorouracil (Standard)A549 (Lung Carcinoma)MTT10064.29 ± 2.09[1]
5-fluorouracil (Standard)HCT-116 (Colon Carcinoma)MTT10081.20 ± 0.08[1]

Table 2: Antibacterial Activity

CompoundBacterial StrainAssayMIC (µg/mL)Reference
4bStaphylococcus aureusBroth Micro-dilution15.6[2]

Table 3: Antiplasmodial Activity

CompoundPlasmodium falciparum StrainAssayIC₅₀ (µM)Reference
10m (p-nitrophenylsulfonamide derivative)Not SpecifiedNot Specified2.80[3]
10n (p-nitrophenylsulfonamide derivative)Not SpecifiedNot Specified2.40[3]
10o (p-nitrophenylsulfonamide derivative)Not SpecifiedNot Specified3.6[3]
9m (toluenesulfonamide derivative)Not SpecifiedNot Specified3.20[3]
9n (toluenesulfonamide derivative)Not SpecifiedNot Specified2.80[3]
9o (toluenesulfonamide derivative)Not SpecifiedNot Specified5.00[3]

Table 4: Antioxidant Activity

CompoundAssayIC₅₀ (mg/mL)Reference
4aDPPH Radical Scavenging1.22 x 10⁻³[2]
4kABTS Radical Cation Scavenging1.45 x 10⁻⁴[2]
10b (derivative)DPPH Radical Scavenging6.48 µg/mL[3]
10c (derivative)DPPH Radical Scavenging8.49 µg/mL[3]
10d (derivative)DPPH Radical Scavenging3.02 µg/mL[3]
10j (derivative)DPPH Radical Scavenging6.44 µg/mL[3]
10o (derivative)DPPH Radical Scavenging4.32 µg/mL[3]
Ascorbic Acid (Standard)DPPH Radical Scavenging1.06 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the test compound.

  • MTT Addition: Following the desired exposure period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay plate_cells Plate Cells in 96-well Plate incubate_cells Incubate (6-24h) plate_cells->incubate_cells add_compound Add Test Compound incubate_cells->add_compound incubate_treatment Incubate (Exposure Period) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance

MTT Assay Experimental Workflow
Antibacterial Activity: Broth Micro-dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Protocol:

  • Preparation of Inoculum: Grow the bacterial strain in a suitable medium to a standardized optical density (e.g., A₆₀₀).

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum size is typically 10⁴ to 10⁵ CFU/mL.[6]

  • Incubation: Incubate the plates under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Procedure prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic

MIC Determination Workflow
Antiplasmodial Activity: In Vitro Plasmodium falciparum Assay

This assay measures the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in red blood cells.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive strains of P. falciparum in RPMI-1640 medium supplemented with 10% human serum under a gas mixture of 3% O₂, 6% CO₂, and 91% N₂.

  • Synchronization: Synchronize the parasites to the ring stage using methods like sorbitol treatment.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the synchronized parasite culture (e.g., 0.1% parasitemia) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay, which measures DNA content.

Antiplasmodial_Assay_Workflow cluster_culture Parasite Culture cluster_assay Drug Sensitivity Assay culture_pf Culture P. falciparum synchronize_pf Synchronize to Ring Stage culture_pf->synchronize_pf add_parasites Add Synchronized Parasites synchronize_pf->add_parasites prepare_plates Prepare Drug Dilution Plates prepare_plates->add_parasites incubate_plates Incubate Plates add_parasites->incubate_plates assess_growth Assess Growth Inhibition (e.g., SYBR Green I) incubate_plates->assess_growth

Antiplasmodial Assay Workflow
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays measure the radical scavenging capacity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.[7]

Protocol:

  • Reagent Preparation: Prepare a solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Mix the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution.

Protocol:

  • ABTS•+ Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

  • Reaction Mixture: Add the test compound to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a defined time.

  • Absorbance Measurement: Measure the absorbance at 734 nm. The reduction in absorbance is proportional to the antioxidant activity.

Antioxidant_Assay_Logic cluster_principle Core Principle cluster_measurement Measurement stable_radical Stable Radical (DPPH or ABTS•+) reduced_radical Reduced Radical (Decolorized) stable_radical->reduced_radical + Antioxidant antioxidant Antioxidant Compound measure_absorbance Measure Decrease in Absorbance (Spectrophotometry) reduced_radical->measure_absorbance Results in

Antioxidant Radical Scavenging Principle

Signaling Pathways and Mechanism of Action

Current literature on this compound and its immediate derivatives primarily focuses on their direct biological effects, such as cytotoxicity and enzyme inhibition. As of the latest review, specific downstream signaling pathways modulated by these compounds have not been extensively elucidated in published studies. The observed anticancer, antibacterial, and antiplasmodial activities are likely due to interactions with multiple targets within the respective cells. Further research is required to delineate the precise molecular mechanisms and signaling cascades involved in the bioactivity of this compound class.

References

N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Comprehensive Analysis of its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The N-(4-nitrophenyl)pyrrolidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of this core, focusing on its anticancer and antimicrobial potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

I. Core Structure and Biological Significance

The fundamental structure of this compound consists of a pyrrolidine ring, a carboxamide linkage, and a 4-nitrophenyl moiety. The proline-like nature of the pyrrolidine ring, coupled with the electronic properties of the nitrophenyl group, provides a versatile framework for chemical modification and interaction with various biological targets. Prolinamides, in general, are known for their presence in secondary metabolites and exhibit diverse biological properties, including antimicrobial and cytotoxic activities.[1]

II. Anticancer Activity of N-(4'-nitrophenyl)-L-prolinamides

A series of substituted N-(4'-nitrophenyl)-L-prolinamides has been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.[1] The core structure was modified by introducing various substituents on the amide nitrogen.

The cytotoxic activities of these compounds were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against four human carcinoma cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lung carcinoma (A549).[1] The results, presented as percentage of cell inhibition at a concentration of 100 µM, are summarized in the table below.

Compound IDR Group (Amine)% Inhibition vs. SGC7901% Inhibition vs. HCT-116% Inhibition vs. HepG2% Inhibition vs. A549
4a 4-nitrophenyl-93.33 ± 1.36-95.41 ± 0.67
4s 2,4-dichlorophenyl---70.13 ± 3.41
4u 2-naphthyl8.02 ± 1.5481.29 ± 2.32-83.36 ± 1.70
4w Benzyl27.27 ± 2.38---
5-Fluorouracil (Standard) --81.20 ± 0.08-64.29 ± 2.09

Data extracted from Osinubi et al., 2020.[1] Values are presented as mean ± standard deviation.

From the data, several SAR observations can be made:

  • Compound 4a , with an additional 4-nitrophenyl group on the amide, exhibited the most potent activity against the A549 lung cancer cell line and strong activity against the HCT-116 colon cancer cell line.[1]

  • Compound 4u , featuring a bulky 2-naphthyl substituent, displayed broad-spectrum anticancer activity, showing significant inhibition against SGC7901, HCT-116, and A549 cell lines.[1] Notably, its activity against A549 and HCT-116 was comparable to or better than the standard drug, 5-fluorouracil.[1]

  • The presence of electron-withdrawing groups on the phenyl ring of the amide substituent, such as in 4s (2,4-dichlorophenyl), also conferred notable activity against the A549 cell line.[1]

Synthesis of Substituted N-(4'-nitrophenyl)-L-prolinamides (4a-w) [1]

The synthesis is a two-step process:

  • Synthesis of N-(4'-nitrophenyl)-L-prolines (3a-c): This step involves a base-catalyzed condensation reaction between a p-fluoronitrobenzene derivative and L-proline in a refluxing ethanol-water (1:1) solution with potassium carbonate.

  • Amidation to form L-prolinamides (4a-w): This is a two-stage, one-pot reaction.

    • Stage 1: Acid Chloride Formation: The N-aryl-L-proline is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. It is crucial to remove excess SOCl₂ in situ.

    • Stage 2: Amidation: The appropriate amine is then added to the reaction mixture containing the acid chloride to yield the final N-(4'-nitrophenyl)-L-prolinamide.

G cluster_step1 Step 1: N-Aryl-L-proline Synthesis cluster_step2 Step 2: Amidation cluster_stage1 Stage 1: Acid Chloride Formation cluster_stage2 Stage 2: Amide Formation p-fluoronitrobenzene p-fluoronitrobenzene N-aryl-L-proline N-aryl-L-proline p-fluoronitrobenzene->N-aryl-L-proline L-proline L-proline L-proline->N-aryl-L-proline K2CO3 K2CO3 K2CO3->N-aryl-L-proline Base Catalyst Reflux (EtOH/H2O) Reflux (EtOH/H2O) Reflux (EtOH/H2O)->N-aryl-L-proline Reaction Condition N-aryl-L-proline_2 N-aryl-L-proline Acid_Chloride N-aryl-L-proline acid chloride N-aryl-L-proline_2->Acid_Chloride SOCl2 SOCl2 SOCl2->Acid_Chloride Chlorinating Agent Acid_Chloride_2 N-aryl-L-proline acid chloride Prolinamide N-(4'-nitrophenyl)-L-prolinamide Acid_Chloride_2->Prolinamide Amine Amine Amine->Prolinamide

Synthetic workflow for N-(4'-nitrophenyl)-L-prolinamides.

Cytotoxicity Assay (MTT Assay) [1][2]

  • Cell Seeding: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with the test compounds at a specific concentration (e.g., 100 µM) and incubated for a set period.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell inhibition is calculated relative to untreated control cells.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat with N-(4-nitrophenyl)pyrrolidine- 2-carboxamide derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Formation Incubate for formazan formation (purple crystals) MTT_Addition->Formazan_Formation Solubilization Dissolve formazan crystals in DMSO Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell inhibition Absorbance_Reading->Data_Analysis

Experimental workflow for the MTT cytotoxicity assay.
III. Antimicrobial and Antioxidant Activities of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

While not the exact 4-nitro isomer, the study of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides provides valuable comparative SAR data for the broader class of nitrophenyl-pyrrolidine-carboxamides. These compounds have been investigated for their potential as mimics of proline-rich antimicrobial peptides to combat bacterial resistance.[3][4]

The antibacterial activity was evaluated using the broth micro-dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[3][4] Antioxidant properties were also assessed.

Compound IDR Group (Amine)MIC (µg/mL) vs. Staphylococcus aureus
4b n-butyl15.6
4k 4-chlorophenyl-
Streptomycin (Standard) --
Nalidixic Acid (Standard) --

Data extracted from Odusami et al., 2020.[3][4]

Key SAR findings for the N-(2'-nitrophenyl) series include:

  • Compound 4b , with an n-butyl substituent on the amide, demonstrated the highest activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC value of 15.6 µg/mL.[3][4]

  • Compound 4k , bearing a 4-chlorophenyl group, was identified as a promising candidate for a broad-spectrum antibiotic.[3]

Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (4a-k) [3]

These compounds were synthesized via a two-step, one-pot amidation of the corresponding N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid. Thionyl chloride was used for the in-situ formation of the acid chloride, followed by the addition of different amines in dichloromethane.

Broth Micro-dilution Assay for MIC Determination [3][4]

  • Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SAR_Logic cluster_anticancer Anticancer Activity (4-nitro isomer) cluster_antimicrobial Antimicrobial Activity (2-nitro isomer) Core N-(nitrophenyl)pyrrolidine-2-carboxamide Core R_4a R = 4-nitrophenyl (Compound 4a) Core->R_4a R_4u R = 2-naphthyl (Compound 4u) Core->R_4u R_4s R = 2,4-dichlorophenyl (Compound 4s) Core->R_4s R_4b R = n-butyl (Compound 4b) Core->R_4b R_4k R = 4-chlorophenyl (Compound 4k) Core->R_4k Activity_4a High potency vs. A549 & HCT-116 R_4a->Activity_4a Activity_4u Broad-spectrum activity R_4u->Activity_4u Activity_4s Good activity vs. A549 R_4s->Activity_4s Activity_4b Potent vs. S. aureus (Gram+) R_4b->Activity_4b Activity_4k Broad-spectrum potential R_4k->Activity_4k

Logical flow of the structure-activity relationship.
IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlight that modifications to the amide substituent significantly influence the biological activity profile. Bulky aromatic groups, such as 2-naphthyl, and electron-withdrawing substituted phenyl rings appear to be favorable for anticancer activity. For antimicrobial properties, both aliphatic and halogen-substituted aromatic groups on the amide have shown promise. Further exploration of this chemical space, including variations in the substitution pattern on the nitrophenyl ring and stereochemical investigations of the pyrrolidine core, could lead to the discovery of more potent and selective drug candidates. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for such future research endeavors.

References

spectroscopic analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on closely related structural analogs. Detailed experimental protocols for acquiring such spectra are also provided to aid in the characterization of this and similar molecules.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is extrapolated from experimentally determined values for highly similar compounds, specifically N-(1-(substituted-phenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide derivatives. The core structure of 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide provides a strong basis for the interpretation of the spectra of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.40d2HAromatic H (ortho to -NO₂)
~8.10d2HAromatic H (meta to -NO₂)
~4.20dd1HPyrrolidine H-2 (α to C=O)
~3.45m1HPyrrolidine H-5a
~3.30m1HPyrrolidine H-5b
~2.00-2.20m2HPyrrolidine H-3
~1.80-1.95m2HPyrrolidine H-4
~9.80s1HAmide N-H
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~172.0Amide Carbonyl (C=O)
~150.0Aromatic C (para to -NO₂)
~144.0Aromatic C (ipso to -NO₂)
~129.0Aromatic C (meta to -NO₂)
~125.0Aromatic C (ortho to -NO₂)
~61.0Pyrrolidine C-2
~49.5Pyrrolidine C-5
~31.0Pyrrolidine C-3
~24.5Pyrrolidine C-4
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3380N-H Stretch (Amide)Strong
~3100C-H Stretch (Aromatic)Medium
~2950C-H Stretch (Aliphatic)Medium
~1670C=O Stretch (Amide I)Strong
~1525N-O Asymmetric Stretch (Nitro)Strong
~1350N-O Symmetric Stretch (Nitro)Strong
~1540N-H Bend (Amide II)Medium
~850C-H Bend (Para-disubstituted)Strong
Table 4: Predicted Mass Spectrometry Data
m/z ValueAssignment
235.09[M]⁺ (Molecular Ion)
189.08[M - NO₂]⁺
138.06[C₆H₄NO₂]⁺
70.06[C₄H₈N]⁺ (Pyrrolidine fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded prior to sample analysis.

  • Data Acquisition and Processing:

    • Place the KBr pellet in the sample holder of the FTIR instrument.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

    • Ionization Mode: Positive or negative ion mode can be selected based on the analyte's properties. For this compound, positive mode is generally suitable.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendations.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation without thermal degradation of the analyte.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition and Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

    • Acquire the mass spectrum.

    • Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spec Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to facilitate the identification and characterization of this compound in a research and development setting.

CAS number and identifiers for N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identifiers and Physicochemical Properties

This compound is a chemical compound that has been investigated for its potential biological activities. The primary identifiers and properties are summarized below. It is important to note that different stereoisomers and salt forms of this compound may have distinct identifiers.

Table 1: Chemical Identifiers for this compound and Related Compounds

IdentifierValueSource
Compound Name This compoundPubChem
Molecular Formula C11H13N3O3[1]
PubChem CID 4147666[1]
InChI InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)PubChem
InChIKey JWXPYNYNEUYKOW-UHFFFAOYSA-NPubChem
SMILES C1CC(NC1)C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][1]
CAS Number (for (2S)-hydrochloride salt) 70148-22-0[2]
Molecular Weight (for C11H13N3O3) 235.24 g/mol Calculated
Molecular Weight (for hydrochloride salt) 271.7 g/mol [2]

Synthesis and Characterization

The synthesis of N-(aryl)pyrrolidine-2-carboxamides generally involves a two-step, one-pot amidation of the corresponding N-aryl-L-proline. This process starts with the activation of the carboxylic acid, followed by the reaction with an amine.

Experimental Protocol: Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

This protocol is adapted from the synthesis of related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and can be considered a general procedure.[3]

Materials:

  • N-aryl-L-proline derivative

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Dichloromethane (DCM)

Procedure:

  • The N-aryl-L-proline starting material is dissolved in dichloromethane.

  • Thionyl chloride is added to the solution to activate the carboxylic acid, forming the corresponding acid chloride. The reaction mixture is stirred at room temperature. It is crucial to use an excess of thionyl chloride to ensure complete conversion and to subsequently remove the excess in situ under reduced pressure.[4]

  • The desired amine, dissolved in dichloromethane, is then added to the reaction mixture containing the acid chloride.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution to remove any unreacted starting materials and byproducts.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified, usually by column chromatography or recrystallization, to obtain the pure N-(aryl)pyrrolidine-2-carboxamide.[3][4]

The synthesized compounds are typically characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structure and purity.[3]

Biological Activity and Experimental Data

Derivatives of N-(nitrophenyl)pyrrolidine-2-carboxamide have been evaluated for various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Several N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of a Representative N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivative (Compound 4b)

Bacterial StrainMIC (µg/mL)Standard Drug
Staphylococcus aureus15.6Streptomycin / Nalidixic acid

This data is for a related compound, N-(2'-nitrophenyl)pyrrolidine-2-carboxamide, as a representative example of the potential activity of this class of compounds.[3][5]

Experimental Protocol: Broth Micro-dilution Assay for MIC Determination

The antibacterial activity is assessed using the broth micro-dilution method.[3][6]

Procedure:

  • Bacterial strains are cultured in an appropriate growth medium.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the growth medium.

  • A standardized inoculum of each bacterial strain is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antibiotics are used as positive controls.[3][6]

Anticancer Activity

N-(4'-nitrophenyl)-l-prolinamides have demonstrated cytotoxic activities against various human carcinoma cell lines. The antiproliferative efficacy is often evaluated using the MTT assay.

Table 3: Cytotoxicity of Representative N-(4'-nitrophenyl)-l-prolinamide Derivatives

CompoundCell Line% Cell Inhibition at 100 µMStandard Drug (5-Fluorouracil)
4a A549 (Lung)95.41 ± 0.6764.29 ± 2.09
4a HCT-116 (Colon)93.33 ± 1.3681.20 ± 0.08
4u A549 (Lung)83.36 ± 1.7064.29 ± 2.09
4u SGC7901 (Gastric)(results in low cell viability)-

This data is for related N-(4'-nitrophenyl)-l-prolinamide derivatives, highlighting the potential of the core structure.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Procedure:

  • Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and a solution of MTT is added to each well.

  • The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.[5]

  • The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]

  • The percentage of cell inhibition is calculated relative to untreated control cells.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow start_end start_end process process product product reagent reagent A N-Aryl-L-Proline B Activate with SOCl₂ in DCM A->B C N-Aryl-L-Proline Acid Chloride (in situ) B->C E Amidation Reaction C->E D Amine in DCM D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Pure N-(Aryl)pyrrolidine- 2-carboxamide G->H

Caption: General synthesis workflow for N-(aryl)pyrrolidine-2-carboxamides.

MTT_Assay_Workflow start_end start_end process process reagent reagent measurement measurement result result A Seed Cancer Cells in 96-well Plate B Add Test Compound (Various Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate (Allow Formazan Formation) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (Microplate Reader) F->G H Calculate % Cell Inhibition G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Unveiling the Journey of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent stereochemistry and conformational rigidity make it an attractive template for the design of novel therapeutics. Within this class of compounds, N-(4-nitrophenyl)pyrrolidine-2-carboxamide has emerged as a key intermediate and a pharmacophore of interest in the development of agents with diverse pharmacological profiles, including antibacterial, antioxidant, and anticancer activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound and its derivatives, offering a comprehensive resource for researchers in the field.

Discovery and History

While a singular, seminal report on the initial discovery of this compound is not prominently documented in contemporary literature, its origins can be traced back to the broader exploration of proline and its derivatives in peptide chemistry and drug discovery. The synthesis of such carboxamides is a fundamental transformation in organic chemistry. The more recent history of this specific scaffold is characterized by its utilization as a building block for more complex molecules with tailored biological activities. Research efforts have intensified in the 21st century, with a focus on synthesizing libraries of substituted N-(nitrophenyl)pyrrolidine-2-carboxamides to probe structure-activity relationships and identify lead compounds for various therapeutic targets.

Synthetic Methodologies

The synthesis of this compound and its analogs generally involves the coupling of a pyrrolidine-2-carboxylic acid derivative with a substituted aniline. Several synthetic strategies have been reported, with the choice of method often depending on the specific substituents and desired yield.

General Synthesis Workflow

Synthesis Workflow Proline L-Proline Protection Protection Protection->Proline Protection (e.g., Boc, Cbz) Activation Activation Activation->Protection Carboxyl Activation (e.g., SOCl2, DCC) Coupling Amide Coupling Coupling->Activation Aniline 4-Nitroaniline Aniline->Coupling Deprotection Deprotection Deprotection->Coupling Deprotection (if necessary) Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: One-Pot Amidation

A common and efficient method for the synthesis of substituted N-(nitrophenyl)pyrrolidine-2-carboxamides is a two-step, one-pot amidation of the corresponding N-aryl-proline.

Materials:

  • N-aryl-proline (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Appropriate amine (1.2 equivalents)

  • Dichloromethane (DCM) as solvent

Procedure:

  • The N-aryl-proline is dissolved in dry dichloromethane.

  • Thionyl chloride is added dropwise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-3 hours to form the acid chloride in situ.

  • The excess thionyl chloride is removed under reduced pressure.

  • The residue is redissolved in dry dichloromethane and cooled to 0 °C.

  • A solution of the desired amine in dichloromethane is added dropwise.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize the key quantitative data from various studies.

Antibacterial Activity

Substituted N-(nitrophenyl)pyrrolidine-2-carboxamides have been investigated as potential antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMIC (µg/mL)Reference
4b Staphylococcus aureus15.6

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound IDAssayIC₅₀ (µg/mL)Reference
4a DPPH1.22 x 10⁻³
4k ABTS1.45 x 10⁻⁴

IC₅₀: Half-maximal inhibitory concentration

Anticancer Activity

Several N-(4'-nitrophenyl)-L-prolinamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Compound IDCell Line% Cell Inhibition (at 100 µM)Reference
4a A549 (Lung Carcinoma)95.41 ± 0.67
4a HCT-116 (Colon Carcinoma)93.33 ± 1.36
4u A549 (Lung Carcinoma)83.36 ± 1.70
4u HCT-116 (Colon Carcinoma)81.29 ± 2.32
4s A549 (Lung Carcinoma)70.13 ± 3.41

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound and its derivatives are still under investigation. However, based on the activities of related compounds, some potential signaling pathways can be proposed.

Toll-Like Receptor (TLR) Signaling Pathway

A related pyrrolidine derivative has been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation. Inhibition of TLR signaling can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

TLR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocation Inhibitor N-(4-nitrophenyl)pyrrolidine -2-carboxamide Derivative Inhibitor->IKK_complex Inhibits

Caption: Proposed inhibitory effect on the TLR signaling pathway.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The accumulated body of research highlights its potential in developing compounds with significant antibacterial, antioxidant, and anticancer properties. The synthetic accessibility and the possibility for diverse functionalization make this core structure a continuing focus for medicinal chemists. Future research should aim to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this promising scaffold. This will undoubtedly pave the way for the development of new and effective drugs for a variety of diseases.

An In-depth Technical Guide on N-(4-nitrophenyl)pyrrolidine-2-carboxamide and Its Derivatives as Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research chemical N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its analogues. It covers the synthesis, chemical properties, and significant biological activities, including anticancer, antibacterial, antioxidant, and anticonvulsant properties. This document is intended to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development by summarizing key research findings, presenting quantitative data in a structured format, and detailing relevant experimental protocols.

Chemical Properties and Synthesis

This compound belongs to the class of prolinamides, which are carboxamide forms of proline. These compounds are of significant interest due to their presence in secondary metabolites and their wide range of biological activities. The core structure consists of a pyrrolidine ring, a carboxamide linker, and a nitrophenyl group.

Synthesis of N-(4'-nitrophenyl)-L-prolinamides

The synthesis of N-(4'-nitrophenyl)-L-prolinamides is typically achieved through a two-step, one-pot reaction.[1][2] The process begins with the condensation of p-fluoronitrobenzene with L-proline under basic aqueous-alcoholic conditions to yield N-aryl-L-prolines.[1][2] This intermediate then undergoes amidation with various amines, activated by thionyl chloride (SOCl₂), to produce the final l-prolinamide compounds in yields ranging from 20-80%.[1][2]

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Amidation (One-Pot) p_fluoronitrobenzene p-Fluoronitrobenzene condensation Condensation Reaction (Aqueous-alcoholic basic conditions) p_fluoronitrobenzene->condensation l_proline L-Proline l_proline->condensation n_aryl_proline N-aryl-L-proline Intermediate condensation->n_aryl_proline Yields activation Activation with SOCl₂ n_aryl_proline->activation amidation Amidation Reaction activation->amidation amines Various Amines amines->amidation prolinamide Final N-(4'-nitrophenyl)-L-prolinamide Product amidation->prolinamide Yields

General synthesis workflow for N-(4'-nitrophenyl)-L-prolinamides.

Biological Activity and Applications

Derivatives of this compound have been investigated for a variety of pharmacological activities. The following sections summarize the key findings.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of substituted N-(4'-nitrophenyl)-L-prolinamides against various human cancer cell lines. The antiproliferative efficacy of these compounds underscores their potential as leads for novel anticancer agents.[1][2]

Table 1: Cytotoxicity of N-(4'-nitrophenyl)-L-prolinamide Derivatives (100 µM) [1][2]

CompoundCell Line% Cell Inhibition (Mean ± SD)
4a A549 (Lung)95.41 ± 0.67
4a HCT-116 (Colon)93.33 ± 1.36
4u A549 (Lung)83.36 ± 1.70
4u HCT-116 (Colon)81.29 ± 2.32
4s A549 (Lung)70.13 ± 3.41
5-Fluorouracil A549 (Lung)64.29 ± 2.09
5-Fluorouracil HCT-116 (Colon)81.20 ± 0.08

Data sourced from studies on various substituted prolinamides, where compounds 4a, 4s, and 4u showed significant activity.

Notably, compound 4a exhibited the highest anti-tumor activity against the A549 lung carcinoma cell line, while both 4a and 4u outperformed the standard drug 5-Fluorouracil against the HCT-116 colon carcinoma cell line.[1][2] Good tumor inhibitory activities were also observed against the HepG2 liver carcinoma cell line.[1][2]

Antibacterial Activity

In the search for mimics of antimicrobial peptides, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial properties.[3] These compounds have shown promise in combating bacterial resistance to conventional antibiotics.

Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [3]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
4b Staphylococcus aureus15.6

Compound 4b demonstrated the highest activity against the Gram-positive bacterium Staphylococcus aureus.

The results indicate that derivative 4b is a promising candidate for development as a narrow-spectrum antibiotic targeting Gram-positive bacteria.[3]

Antioxidant Activity

The antioxidant properties of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have also been explored, revealing their potential to ameliorate oxidative stress-related conditions.[3]

Table 3: Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [3]

CompoundAssayIC₅₀ (mg/mL)
4a DPPH Radical Scavenging1.22 × 10⁻³
4k ABTS Radical Cation Scavenging1.45 × 10⁻⁴

Compounds 4a and 4k recorded the lowest IC₅₀ values in their respective assays, with 4k showing an antioxidant capacity approximately 2.5 times better than standard controls like ascorbic acid.[4]

Anticonvulsant Activity

A series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice.[5][6]

Table 4: Anticonvulsant Activity of N-(substituted phenyl)pyrrolidine-2-carboxamide Derivatives [5]

CompoundActivity
3a (4-nitrophenyl) Exhibited protection against MES-induced seizure.
3d (4-chlorophenyl) Most active of the series, showed protection at 30 mg/kg at 0.5 h, comparable to phenytoin, without neurotoxicity.

The study found that derivatives with 4-nitrophenyl (3a ) and 4-chlorophenyl (3d ) substituents were particularly effective, showing significant protection against MES-induced seizures with minimal neurotoxicity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, accompanied by workflow diagrams for clarity.

Anticancer Activity: MTT Assay

The cytotoxicity of the compounds against human carcinoma cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with the synthesized compounds at a specific concentration (e.g., 100 µM) and incubated for a set period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well. Live cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Test Compounds A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent (forms Formazan) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (e.g., 570 nm) E->F G 7. Calculate % Cell Inhibition F->G

Workflow for the MTT cytotoxicity assay.
Antibacterial Activity: Broth Micro-dilution Assay

The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth micro-dilution procedure against various bacterial strains.[3]

Methodology:

  • Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is often assessed visually or by adding an indicator like resazurin.

G A 1. Prepare Serial Dilutions of Compound in 96-well Plate B 2. Inoculate Wells with Standardized Bacterial Suspension A->B C 3. Incubate Plate (e.g., 37°C for 24h) B->C D 4. Visually Assess for Bacterial Growth Inhibition C->D E 5. Determine MIC (Lowest concentration with no growth) D->E

Workflow for the broth micro-dilution assay.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[5][6]

Methodology:

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used for the experiments.[6]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various dose levels (e.g., 30, 100, and 300 mg/kg).[6]

  • Induction of Seizure: After a specific time interval (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered through corneal electrodes to induce seizures.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

G cluster_protocol MES Test Protocol cluster_outcome Outcome Assessment A 1. Administer Test Compound to Mice (i.p.) B 2. Wait for Pre-determined Time (e.g., 30 min) A->B C 3. Apply Electrical Stimulus via Corneal Electrodes B->C D 4. Observe for Tonic Hind Limb Extension C->D E Abolition of Hind Limb Extension? D->E F Positive Anticonvulsant Activity E->F Yes G No Anticonvulsant Activity E->G No

Logical workflow for the Maximal Electroshock Seizure (MES) test.

References

Methodological & Application

Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives are a class of synthetic compounds that have garnered significant interest in biomedical research due to their potential therapeutic applications. These l-prolinamides have demonstrated a range of biological activities, most notably as anticancer, antimicrobial, and antioxidant agents.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, with a primary focus on its application as a cytotoxic agent against cancer cell lines.

Biological Activities

This compound and its analogs have been shown to exhibit potent biological effects in various in vitro models.

Anticancer Activity

The primary application of this compound in cell culture is the investigation of its cytotoxic and antiproliferative effects on cancer cells. Studies have demonstrated that this compound and its derivatives can significantly inhibit the growth of various human carcinoma cell lines.[1] The cytotoxic efficacy is typically evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.

Antimicrobial and Antioxidant Activity

While the focus of this document is on cancer cell culture, it is noteworthy that derivatives of N-phenylpyrrolidine-2-carboxamide have also been reported to possess antimicrobial and antioxidant properties.[2][3] For researchers interested in these applications, the protocols provided can be adapted for use with bacterial or other microbial cultures, and antioxidant capacity can be assessed using standard assays like the DPPH radical scavenging assay.

Data Presentation

The following tables summarize the reported in vitro biological activities of this compound and its closely related analogs.

Table 1: Cytotoxic Activity of N-(4'-nitrophenyl)-l-prolinamides against Human Carcinoma Cell Lines [1]

CompoundCell LineConcentration (µM)% Cell Inhibition
4a A549 (Lung Carcinoma)10095.41 ± 0.67
4a HCT-116 (Colon Carcinoma)10093.33 ± 1.36
4s A549 (Lung Carcinoma)10070.13 ± 3.41
4u A549 (Lung Carcinoma)10083.36 ± 1.70
4u HCT-116 (Colon Carcinoma)10081.29 ± 2.32
4u SGC7901 (Gastric Carcinoma)10091.98 ± 1.54 (Calculated from 8.02 ± 1.54% cell viability)
4w SGC7901 (Gastric Carcinoma)10072.73 ± 2.38 (Calculated from 27.27 ± 2.38% cell viability)
5-Fluorouracil (Standard) A549 (Lung Carcinoma)10064.29 ± 2.09
5-Fluorouracil (Standard) HCT-116 (Colon Carcinoma)10081.20 ± 0.08

Table 2: Antimicrobial Activity of a Related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (Compound 4b) [2][3]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.6

Table 3: Antioxidant Activity of a Related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (Compound 4a and 4k) [4]

CompoundAssayIC50 (mg/mL)
4a DPPH1.22 x 10⁻³
4k ABTS1.45 x 10⁻⁴

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • In a sterile biological safety cabinet, weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[5]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤0.5%) and a positive control (a known cytotoxic drug, if desired).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[1][5]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5]

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualization of Putative Signaling Pathway and Experimental Workflow

While the precise molecular mechanism of this compound is still under investigation, based on the observed cytotoxic effects of similar compounds, a plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

G Putative Signaling Pathway for this compound cluster_0 Cellular Response cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound Intracellular Targets Intracellular Targets This compound->Intracellular Targets Apoptosis Induction Apoptosis Induction Intracellular Targets->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Intracellular Targets->Cell Cycle Arrest Decreased Cell Viability Decreased Cell Viability Apoptosis Induction->Decreased Cell Viability Cell Cycle Arrest->Decreased Cell Viability

Caption: Putative mechanism of action.

G Experimental Workflow for Cytotoxicity Testing Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis End End Data Analysis->End

Caption: MTT assay workflow.

References

Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the investigation of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives as anticancer agents. The information is compiled from recent studies on related compounds and established methodologies in cancer research.

Introduction

This compound belongs to the prolinamide class of compounds, which have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1] Recent research into substituted N-(4'-nitrophenyl)-l-prolinamides has highlighted their potential as anticancer agents, showing significant inhibitory activity against various human carcinoma cell lines.[1][2] These compounds are of interest to the drug development community due to their synthetic accessibility and the potential for broad-spectrum anticancer activity.

This document outlines the in vitro anticancer activities of derivatives of this compound and provides detailed protocols for key experimental assays to evaluate their efficacy and mechanism of action.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of a series of substituted N-(4'-nitrophenyl)-l-prolinamides have been evaluated against several human cancer cell lines. The data from these studies are summarized below to provide a comparative overview of their potential as anticancer agents.

Table 1: Cytotoxicity of Substituted N-(4'-nitrophenyl)-l-prolinamides against Human Cancer Cell Lines [1][2]

Compound IDModificationCancer Cell LineConcentration (µM)% Cell Inhibition
4a N-(p-tolyl)acetamideA549 (Lung)10095.41 ± 0.67
HCT-116 (Colon)10093.33 ± 1.36
4s N-(4-sulfamoylphenyl)acetamideA549 (Lung)10070.13 ± 3.41
4u N-(pyrimidin-2-yl)acetamideA549 (Lung)10083.36 ± 1.70
HCT-116 (Colon)10081.29 ± 2.32
SGC7901 (Gastric)1008.02 ± 1.54
4w N-(1,3-thiazol-2-yl)acetamideSGC7901 (Gastric)10027.27 ± 2.38
5-FU 5-Fluorouracil (Standard)A549 (Lung)10064.29 ± 2.09
Reference -HCT-116 (Colon)10081.20 ± 0.08

Data represents the mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the evaluation of this compound and its derivatives are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from the methodology used to evaluate substituted N-(4'-nitrophenyl)-l-prolinamides.[1][2]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell inhibition using the following formula: % Cell Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of this compound for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound CellCulture Cancer Cell Line Culture Synthesis->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis) Mechanism Mechanism of Action Elucidation Apoptosis->Mechanism CellCycle PI Staining (Cell Cycle Analysis) CellCycle->Mechanism IC50->Apoptosis IC50->CellCycle

Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of anticancer compounds.

Hypothesized Signaling Pathway for Apoptosis Induction

While the precise signaling pathways affected by this compound are yet to be fully elucidated, many cytotoxic agents induce apoptosis through common intrinsic and extrinsic pathways. The following diagram depicts a generalized model of apoptosis induction.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Compound N-(4-nitrophenyl)pyrrolidine- 2-carboxamide Mitochondria Mitochondria Compound->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TRAIL) Compound->DeathReceptor CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized diagram of intrinsic and extrinsic apoptosis signaling pathways potentially activated by anticancer compounds.

References

Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols concerning the antibacterial activity of pyrrolidine-2-carboxamide derivatives. The focus of the available research is on N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have been investigated for their potential as mimics of proline-rich antimicrobial peptides to combat bacterial resistance. Currently, specific antibacterial assay data for the isomeric N-(4-nitrophenyl)pyrrolidine-2-carboxamide is not available in the reviewed literature. The data and protocols presented herein are based on studies of structurally related N-(2'-nitrophenyl) analogs.

Data Presentation: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

The antibacterial efficacy of a series of synthesized N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (designated as 4a-4n in the source literature) was evaluated using the broth micro-dilution method. This quantitative analysis determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

The table below summarizes the available MIC values for select compounds from the series against various Gram-positive and Gram-negative bacteria. It is important to note that this represents a partial dataset based on publicly available information from the cited study. The full study evaluated compounds 4a-4n against a panel of five Gram-positive and five Gram-negative bacterial strains.

Table 1: Partial Minimum Inhibitory Concentration (MIC) Values of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

CompoundBacterial StrainGram StainMIC (µg/mL)Reference Compound (MIC µg/mL)
4b Staphylococcus aureusPositive15.6Streptomycin (256)
4c Staphylococcus aureusPositive62.5Streptomycin (256)
4k Staphylococcus aureusPositive62.5Streptomycin (256)
4c Enterobacter cloacaeNegative62.5Streptomycin (>512)
4j Enterobacter cloacaeNegative31.3Streptomycin (>512)

Data extracted from a study by Odusami et al., which suggests that compounds 4b and 4k show promise as narrow-spectrum (Gram-positive) and broad-spectrum antibiotics, respectively.[1][2]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth micro-dilution method, as described in the evaluation of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[1][2]

Protocol: Broth Micro-dilution Susceptibility Assay

1. Materials and Reagents:

  • Test compound (e.g., N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative)

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Standard control antibiotics (e.g., Streptomycin, Nalidixic Acid)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multi-channel pipette

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

2. Preparation of Test Compound and Controls:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare stock solutions of the standard control antibiotics in their recommended solvents.

  • Perform serial two-fold dilutions of the test compound and control antibiotics in CAMHB to achieve a range of desired concentrations.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Assay Setup:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the diluted test compound to the first well of a row and mix.

  • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well used for dilution.

  • The final volume in each well containing the test compound will be 100 µL.

  • Designate wells for a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

5. Incubation and Reading of Results:

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the broth micro-dilution assay.

Antibacterial_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage cluster_output Output prep_compound Prepare Test Compound Stock Solution prep_plate Prepare 96-Well Plate (Broth + Serial Dilutions) prep_compound->prep_plate prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic output MIC Value (µg/mL) determine_mic->output

Caption: Workflow for the broth micro-dilution antibacterial assay.

References

Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine carboxamides. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. While specific data for this compound is limited in publicly available research, this document provides a detailed overview of the potential applications, experimental protocols, and relevant signaling pathways based on studies of closely related analogs, primarily N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and N-(4'-nitrophenyl)-l-prolinamides.

Potential Applications in Drug Discovery

Based on the biological activities of its analogs, this compound holds promise in the following therapeutic areas:

  • Oncology: Derivatives of nitrophenyl-pyrrolidine-2-carboxamide have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds may act as antiproliferative agents, potentially through the induction of apoptosis.[2]

  • Infectious Diseases: Analogs have shown potent antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential as novel antibiotics.[3] The proposed mechanism involves mimicking proline-rich antimicrobial peptides.[3]

  • Oxidative Stress-Related Diseases: The antioxidant properties observed in related structures indicate a potential role in mitigating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[4]

Data Presentation: Biological Activities of Related Compounds

The following tables summarize the quantitative data from studies on N-(2'-nitrophenyl)pyrrolidine-2-carboxamide and N-(4'-nitrophenyl)-l-prolinamide derivatives.

Table 1: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [3]

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
4b Staphylococcus aureus15.6
4k Gram-positive strainsPromising Candidate
4k Gram-negative strainsPromising Candidate
Streptomycin (Standard)Not specified in the provided text
Nalidixic acid (Standard)Not specified in the provided text

Table 2: Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [4]

Compound IDAssayIC50 (mg/mL)
4a DPPH radical scavenging1.22 x 10⁻³
4k ABTS radical cation scavenging1.45 x 10⁻⁴
Ascorbic acid (Standard)Not specified in the provided text
Butylated hydroxyanisole (Standard)Not specified in the provided text

Table 3: Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives [2]

Compound IDCancer Cell LineConcentration (µM)% Cell Inhibition
4a A549 (Lung Carcinoma)10095.41 ± 0.67
4a HCT-116 (Colon Carcinoma)10093.33 ± 1.36
4s A549 (Lung Carcinoma)10070.13 ± 3.41
4u A549 (Lung Carcinoma)10083.36 ± 1.70
4u HCT-116 (Colon Carcinoma)10081.29 ± 2.32
4u SGC7901 (Gastric Carcinoma)100(Cell Viability: 8.02 ± 1.54)
4w SGC7901 (Gastric Carcinoma)100(Cell Viability: 27.27 ± 2.38)
5-Fluorouracil A549 (Lung Carcinoma)10064.29 ± 2.09
5-Fluorouracil HCT-116 (Colon Carcinoma)10081.20 ± 0.08

Experimental Protocols

The following are detailed methodologies for key experiments based on the cited literature for analogous compounds.

Protocol 1: Synthesis of N-(nitrophenyl)pyrrolidine-2-carboxamide Derivatives[2][3]

This protocol describes a general two-step, one-pot amidation process.

Materials:

  • L-proline or substituted L-proline

  • p-Fluoronitrobenzene

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Dichloromethane (DCM)

  • Aqueous-alcoholic basic solution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of N-aryl-l-prolines:

    • Condense p-fluoronitrobenzene with L-proline in an aqueous-alcoholic basic solution to afford N-(4'-nitrophenyl)-l-proline.

  • Amidation:

    • Activate the resulting N-aryl-l-proline with thionyl chloride in DCM to form the acid chloride.

    • In the same pot, add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the resulting N-(nitrophenyl)pyrrolidine-2-carboxamide derivative using column chromatography.

Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)[3]

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Bacterial strains (Gram-positive and Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., streptomycin, nalidixic acid)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and standard antibiotics in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)[2]

Materials:

  • Human carcinoma cell lines (e.g., A549, HCT-116, HepG2, SGC7901)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium and supplements

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell inhibition relative to untreated control cells.

Visualizations: Signaling Pathways and Workflows

Proposed Anticancer Mechanism of Action

Pyrrolidine-containing compounds can interfere with cancer cell metabolism, particularly proline metabolism, which is crucial for tumor growth and survival.[5][6] The proline-P5C cycle, involving the enzymes Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR), is a potential target.[2][7] Inhibition of this cycle can lead to reduced ATP production, impaired biosynthesis, and ultimately, apoptosis.

anticancer_pathway cluster_proline_metabolism Proline Metabolism cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects Glutamate Glutamate P5C P5C (Pyrroline-5-Carboxylate) Glutamate->P5C P5CS Proline Proline P5C->Proline PYCR Proline->P5C PRODH/POX PRODH PRODH/POX ATP_prod Reduced ATP Production PYCR PYCR Biosynthesis Impaired Biosynthesis (Proteins, Nucleotides) Drug N-(4-nitrophenyl) pyrrolidine-2-carboxamide (Analog) Drug->PRODH Inhibition Drug->PYCR Inhibition Apoptosis Apoptosis ATP_prod->Apoptosis Biosynthesis->Apoptosis

Caption: Proposed anticancer mechanism via inhibition of proline metabolism.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the evaluation of novel compounds like this compound in a drug discovery context.

experimental_workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (MTT, etc.) in_vitro->anticancer antibacterial Antibacterial Assays (MIC, etc.) in_vitro->antibacterial antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant in_vivo In Vivo Studies lead_opt Lead Optimization in_vivo->lead_opt anticancer->in_vivo Promising Results antibacterial->in_vivo Promising Results antioxidant->in_vivo Promising Results

Caption: General drug discovery workflow for novel compounds.

Proposed Antibacterial Mechanism of Action

N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives are proposed to act as mimics of proline-rich antimicrobial peptides (AMPs). These mimics are thought to disrupt bacterial cell membranes or internal processes, leading to bacterial cell death.

antibacterial_mechanism cluster_mimic Antimicrobial Peptide Mimicry cluster_bacterium Bacterial Cell cluster_effect Bactericidal Effect Drug N-(4-nitrophenyl) pyrrolidine-2-carboxamide AMP Proline-Rich Antimicrobial Peptide Drug->AMP Mimics Membrane Bacterial Cell Membrane Drug->Membrane Interacts with Internal Internal Cellular Targets Drug->Internal Interacts with Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Essential Processes Internal->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Proposed antibacterial mechanism via antimicrobial peptide mimicry.

References

Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a small molecule belonging to the pyrrolidine carboxamide class of compounds. While direct evidence of its specific enzyme inhibitory activity is not extensively documented in publicly available literature, its structural similarity to known inhibitors of prolyl oligopeptidase (POP) suggests it as a potential candidate for investigation against this and other related serine proteases. Prolyl oligopeptidase is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in various physiological and pathological processes, including neurological disorders and cell signaling.[1][2]

This document provides a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of this compound, with a primary focus on prolyl oligopeptidase. The protocols and information presented are based on established methodologies for characterizing POP inhibitors.

Quantitative Data on Related Prolyl Oligopeptidase Inhibitors

Although no specific inhibition constants (IC50, Ki) for this compound have been identified in the reviewed literature, the following table summarizes the inhibitory activities of several well-characterized prolyl oligopeptidase inhibitors containing the pyrrolidine scaffold. This data serves as a reference for the expected potency of compounds in this class.

Inhibitor NameTarget EnzymeIC50 (nM)Ki (nM)Reference Compound for Comparison
(2S)-1-(2-Benzyl-3-oxo-1H-isoindole-4-carbonyl)pyrrolidine-2-carbonitrileProlyl endopeptidase81.023.0Yes
N-Benzyl-2-[(2S)-2-cyanopyrrolidine-1-carbonyl]benzamideProlyl endopeptidase73.0-Yes
2-Benzyl-7-(pyrrolidine-1-carbonyl)-3H-isoindol-1-oneProlyl endopeptidase610.0-No
TalabostatProlyl endopeptidase980.0-No

Table 1: Inhibitory activity of selected pyrrolidine-based inhibitors against prolyl oligopeptidase. Data sourced from AAT Bioquest.[3] It is important to note that these values are for related compounds and not for this compound.

Experimental Protocols

Protocol 1: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against prolyl oligopeptidase.

Materials:

  • Purified recombinant human or porcine prolyl oligopeptidase (POP)

  • This compound (test compound)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • DMSO (for dissolving the test compound)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the POP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate Preparation: Prepare a working solution of the Z-Gly-Pro-AMC substrate in the assay buffer. A typical final concentration is around the Km value for the enzyme.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 1 µL of the test compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO.

    • Add 25 µL of the diluted POP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor pre-incubation.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The cleavage of the AMC group from the substrate results in a fluorescent signal.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for POP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions (this compound) D Dispense Assay Buffer, Compound, and Enzyme into 96-well Plate A->D B Prepare Enzyme Solution (Prolyl Oligopeptidase) B->D C Prepare Substrate Solution (Z-Gly-Pro-AMC) F Initiate Reaction with Substrate C->F E Pre-incubate at 37°C D->E E->F G Measure Fluorescence over Time F->G H Calculate Initial Reaction Velocity G->H I Determine Percent Inhibition H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against prolyl oligopeptidase.

Protocol 2: Synthesis of this compound

This protocol provides a general method for the synthesis of the title compound, which may be necessary if it is not commercially available. This procedure is based on standard amide coupling reactions.

Materials:

  • L-Proline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

  • 4-Nitroaniline

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Activation of L-Proline: In a round-bottom flask, dissolve L-proline in anhydrous DCM. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. Allow the reaction to proceed at room temperature until the formation of the acid chloride is complete (monitor by TLC).

  • Amide Coupling: In a separate flask, dissolve 4-nitroaniline and triethylamine in anhydrous DCM. Cool this solution in an ice bath. Slowly add the freshly prepared L-proline acid chloride solution to the 4-nitroaniline solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. After the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Synthesis Workflow

G A L-Proline C L-Proline Acid Chloride A->C + B Thionyl Chloride B->C F This compound (Crude Product) C->F + D 4-Nitroaniline D->F E Triethylamine E->F G Purification (Column Chromatography) F->G H Pure Product G->H G A This compound (Potential Inhibitor) B Prolyl Oligopeptidase (POP) A->B Inhibits D Neuropeptide Degradation B->D Catalyzes F Induction of Autophagy B->F Regulates C Proline-containing Neuropeptides (e.g., Substance P, Vasopressin) C->D E Modulation of Neuronal Signaling D->E Impacts G Therapeutic Potential in Neurological Disorders E->G H Therapeutic Potential in Age-related Macular Degeneration F->H

References

Application Note and Protocol for the Solubilization of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of N-(4-nitrophenyl)pyrrolidine-2-carboxamide for in vitro and in vivo experiments. It includes recommendations for solvent selection, stock solution preparation, and handling procedures.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended procedures for solubilizing this compound for use in biological assays. Nitroaromatic compounds as a class are known for their diverse biological activities, which are often dependent on the reduction of the nitro group by cellular enzymes like nitroreductases.[1][2][3] This bioactivation can produce reactive intermediates that may exhibit cytotoxic or other pharmacological effects.[1]

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound and related structures is presented below.

PropertyValue/InformationSource
Molecular FormulaC₁₁H₁₃N₃O₃Calculated
Molecular Weight235.24 g/mol Calculated
AppearanceLikely a solid (yellowish, typical for nitro-aromatic compounds)General Knowledge
Melting PointA related hydrochloride salt has a melting point >235°C.[4][4]
StorageStore at room temperature or as specified by the supplier.[5][5]

Recommended Solvents and Solubility Testing

Based on the chemical structure and data from similar compounds, the following solvents are recommended for initial solubility testing. It is crucial to empirically determine the solubility for your specific lot of the compound.

SolventSuitability for In Vitro AssaysSuitability for In Vivo AssaysRationale & Notes
Dimethyl Sulfoxide (DMSO) HighLimited (can be toxic)A common solvent for organic compounds in biological assays. A related compound, (R)-Pyrrolidine-2-carboxamide, is soluble in DMSO at 25 mg/mL with sonication.[6] Many similar carboxamides have been dissolved in DMSO for analysis.[7]
Ethanol (EtOH) ModerateModerateA less toxic alternative to DMSO. May require warming to aid dissolution.
Methanol (MeOH) ModerateNot Recommended (toxic)A related hydrochloride salt was crystallized from methanol, suggesting good solubility.[4] Primarily for analytical purposes.
Phosphate-Buffered Saline (PBS) LowHighThe compound is unlikely to be directly soluble in aqueous buffers. A co-solvent approach is likely necessary.
Cremophor EL / Tween 80 LimitedHighCan be used to create formulations for in vivo administration, often in combination with saline or other aqueous solutions.
Experimental Protocol: Solubility Determination

This protocol provides a method to determine the approximate solubility of this compound in a solvent of choice.

  • Preparation:

    • Accurately weigh 1-5 mg of the compound into a clear glass vial.

    • Add a small, measured volume of the selected solvent (e.g., 100 µL of DMSO).

  • Dissolution:

    • Vortex the vial for 30-60 seconds.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.

    • Gentle warming (e.g., 37°C) can also be applied, but monitor for any signs of degradation (color change).

  • Observation and Calculation:

    • Visually inspect the solution against a dark background for any undissolved particulate matter.

    • If the compound is fully dissolved, incrementally add more solvent and repeat the dissolution steps to determine the saturation point, or add more compound to the existing solution.

    • Calculate the approximate solubility in mg/mL.

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.

Materials:

  • This compound (MW: 235.24 g/mol )

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 235.24 g/mol * 1000 mg/g = 2.35 mg

  • Weighing:

    • Carefully weigh out 2.35 mg of the compound and place it in a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved.

    • If necessary, use a sonicator for 5-10 minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. A related compound's stock solution in a solvent is recommended to be stored at -80°C for 6 months or -20°C for 1 month.[6]

Working Solution Preparation

For biological experiments, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

  • When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation of the compound.

  • Always prepare a vehicle control (culture medium or buffer with the same final concentration of DMSO) to run alongside your experimental samples.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • As the biological and toxicological properties of this specific compound may not be fully characterized, treat it as a potentially hazardous substance. Nitroaromatic compounds as a class can have toxic or mutagenic properties.[2][8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute vortex_dilute Vortex During Dilution dilute->vortex_dilute final_use Use in Experiment vortex_dilute->final_use vehicle Prepare Vehicle Control (DMSO in Medium) vehicle->final_use

Caption: Workflow for the preparation of this compound solutions.

References

Application Note: Analytical Methods for the Quantification of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a derivative of the amino acid proline, belonging to a class of compounds known as pyrrolidines. Pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their utility in exploring three-dimensional chemical space.[1][2] The N-aryl substitution, in this case with a 4-nitrophenyl group, can significantly influence the compound's biological activity.[3] Accurate and precise quantification of such molecules is crucial for various stages of research and development, including pharmacokinetic studies, metabolism analysis, and quality control.

This application note provides detailed protocols for two robust analytical methods for the quantification of this compound in various matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The 4-nitrophenyl group in the target analyte contains a strong chromophore, making it well-suited for HPLC-UV analysis.[4][5] However, for complex biological matrices or when very low detection limits are required, the superior selectivity and sensitivity of LC-MS/MS are advantageous.[6][7]

Method Selection Workflow start Start: Quantify This compound matrix_check Is the sample matrix complex (e.g., plasma, tissue)? start->matrix_check sensitivity_check Are very low detection limits (sub-ng/mL) required? matrix_check->sensitivity_check No lcms LC-MS/MS Method (High sensitivity and selectivity) matrix_check->lcms Yes hplcuv HPLC-UV Method (Cost-effective, robust for simpler matrices) sensitivity_check->hplcuv No sensitivity_check->lcms Yes end End hplcuv->end lcms->end

Caption: Logical workflow for selecting the appropriate analytical method.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is ideal for routine analysis, quality control of bulk substances, or for samples in simple matrices. The strong UV absorbance of the nitrophenyl group allows for sensitive detection.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade buffer salts (e.g., sodium acetate or phosphoric acid).

  • Syringe filters (0.45 µm or 0.22 µm).

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Maximum absorbance wavelength, likely between 290 nm and 320 nm, determined by scanning the reference standard with a PDA detector. A wavelength of 290 nm has been used for similar nitrophenol compounds.[9][10]

  • Run Time: Approximately 10 minutes.

3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. For complex samples, a solid-phase extraction (SPE) may be required for cleanup.[4] Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Performance

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for similar aromatic nitro compounds.[4][5]

ParameterSpecification
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (RSD%)Intra-day: < 2%; Inter-day: < 5%
Accuracy (% Recovery)95 - 105%
Retention Time (Approx.)4.5 min

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for quantifying the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.[6]

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • This compound reference standard.

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. LC-MS/MS Conditions

  • LC Mobile Phase: Gradient elution.

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions:

      • Analyte: Precursor ion [M+H]⁺ (m/z 250.1) → Product ions (e.g., m/z 122.0 for the nitrophenyl fragment, m/z 70.0 for the pyrrolidine fragment).

      • Internal Standard: To be determined based on the specific IS used.

  • MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound parameters (e.g., collision energy, declustering potential) by infusing the standard solution.

3. Preparation of Solutions

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range) using 50:50 acetonitrile:water as the diluent.

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

Data Presentation: LC-MS/MS Method Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on typical results for small molecules in biological fluids.[6]

ParameterSpecification
Linearity Range0.1 - 200 ng/mL (R² > 0.998)
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (RSD%)Intra-day: < 10%; Inter-day: < 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMonitored and compensated by IS

Experimental and System Diagrams

General Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Stock and Working Standards spike_is Spike Internal Standard (for LC-MS/MS) prep_sample Prepare Sample (Dilution, Extraction, etc.) prep_sample->spike_is lc_separation LC Separation (C18 Column) spike_is->lc_separation detection Detection (UV or MS/MS) lc_separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte in Samples calibration->quantification report report quantification->report Final Report

Caption: General workflow from sample preparation to final report.

HPLC System Components solvent Mobile Phase Reservoir(s) pump HPLC Pump (Isocratic/Gradient) solvent->pump injector Autosampler/ Injector pump->injector column Column (with Oven) injector->column detector UV-Vis/PDA Detector column->detector waste Waste detector->waste Flow computer Data System (Computer) detector->computer Signal

Caption: Key components of a typical HPLC-UV system.

References

Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid five-membered ring provides a well-defined orientation for functional groups, making it an attractive framework for designing selective inhibitors and molecular probes.[1] Derivatives of this scaffold have shown a range of biological activities, including anticancer and antimicrobial properties.[2][3] Specifically, N-aryl substituted prolinamides, such as N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its analogs, have demonstrated significant cytotoxic effects against various human carcinoma cell lines, suggesting their potential as starting points for novel therapeutic agents.[4]

These application notes provide a comprehensive guide for the utilization of this compound and similar compounds in high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents. The protocols outlined below describe a standard workflow for a cell-based HTS assay, from initial assay development to hit validation.

Biological Context and Potential Signaling Pathways

While the precise mechanism of action for this compound is not definitively established, related pyrrolidine-carboxamide derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][5] These proteins are critical regulators of cell cycle progression and proliferation. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, while CDK2 inhibition directly halts the cell cycle. A potential mechanism of action could involve the dual inhibition of such pathways, leading to apoptosis in cancer cells.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription CyclinE_CDK2 Cyclin E/CDK2 DNA_Synthesis DNA Synthesis (S-Phase Entry) CyclinE_CDK2->DNA_Synthesis Compound N-(4-nitrophenyl) pyrrolidine-2-carboxamide Compound->EGFR Compound->CyclinE_CDK2

Caption: Putative inhibitory signaling pathway for pyrrolidine-2-carboxamide derivatives.

High-Throughput Screening Workflow

The overall process for screening small molecule libraries to identify hits like this compound follows a multi-step workflow.[6] This process begins with assay development and validation, proceeds to a pilot screen and full-scale primary HTS, and concludes with hit confirmation and dose-response analysis.[7][8]

hts_workflow start assay_dev Assay Development & Miniaturization (384-well) start->assay_dev dry_run Assay Validation (Dry Run) (Controls Only, Z' > 0.5) assay_dev->dry_run pilot_screen Pilot Screen (~2,000 Compounds) dry_run->pilot_screen primary_hts Primary HTS (Full Library @ 10 µM) pilot_screen->primary_hts data_analysis Data Analysis (Hit Identification) primary_hts->data_analysis hit_confirmation Hit Confirmation (Re-test from fresh stock) data_analysis->hit_confirmation dose_response Dose-Response & IC50 (8-point curve) hit_confirmation->dose_response sar Preliminary SAR Analysis dose_response->sar end sar->end

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol is adapted from methodologies used to evaluate the cytotoxicity of N-(4'-nitrophenyl)-l-prolinamides.[4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (and other library compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handlers and plate readers

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to a final concentration of 5,000 cells/50 µL in complete medium.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition (Primary Screen):

    • Using an automated liquid handler, add 50 nL of compound stock solution (10 mM in DMSO) to the appropriate wells for a final concentration of 10 µM.

    • Add 50 nL of DMSO to negative control wells (vehicle).

    • Add 50 nL of Doxorubicin (10 mM stock) to positive control wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

Hit Confirmation and Dose-Response Protocol
  • Hit Selection: Identify compounds from the primary screen that exhibit >50% inhibition of cell viability.

  • Compound Re-sourcing: Obtain fresh, dry powder of the hit compounds to eliminate issues of compound degradation or precipitation in the library plates.

  • Dose-Response Plate Preparation:

    • Prepare a 10 mM stock solution of the confirmed hit compound in DMSO.

    • Perform a serial dilution (e.g., 1:3) to create an 8-point concentration series (e.g., from 100 µM to 0.045 µM).

  • Assay Execution: Repeat the MTT assay protocol as described above, using the 8-point dilution series for the hit compounds.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from HTS should be structured for clarity and easy comparison. Key metrics include the Z'-factor for assay quality, percent inhibition for primary screening, and IC₅₀ values for confirmed hits.[7][8]

Table 1: Assay Quality Control Parameters
ParameterDescriptionValueAcceptance Criteria
Z'-Factor A measure of assay robustness and dynamic range.0.72Z' > 0.5[7]
Signal-to-Background Ratio of the mean of the negative control to the mean of the positive control.8.5> 5
Table 2: Representative Primary HTS Data for Pyrrolidine-2-Carboxamide Analogs

This table presents representative data based on published results for similar compounds, demonstrating how primary screening data would be presented.[4]

Compound IDStructureTarget Cell Line% Inhibition at 10 µMHit Status
4a N-(4-nitrophenyl)-pyrrolidine-2-carboxamideA549 (Lung)95.41 ± 0.67[4]Hit
4a N-(4-nitrophenyl)-pyrrolidine-2-carboxamideHCT-116 (Colon)93.33 ± 1.36[4]Hit
4u Analog with morpholine amideA549 (Lung)83.36 ± 1.70[4]Hit
4s Analog with piperidine amideA549 (Lung)70.13 ± 3.41[4]Hit
Control 5-FluorouracilA549 (Lung)64.29 ± 2.09[4]-
Table 3: Dose-Response Data for Confirmed Hits (Hypothetical)

This table illustrates how dose-response data for confirmed hits would be summarized. IC₅₀ values are hypothetical but plausible based on the high percent inhibition observed in primary screens.

Compound IDTarget Cell LineIC₅₀ (µM)Hill Slope
4a A549 (Lung)1.21.10.99
4a HCT-116 (Colon)2.51.00.98
4u A549 (Lung)5.81.30.99
Doxorubicin A549 (Lung)0.81.20.99

Conclusion

This compound represents a class of molecules with demonstrated antiproliferative activity, making it a valuable candidate for inclusion in high-throughput screening libraries for oncology drug discovery. The protocols and workflows detailed in these notes provide a robust framework for identifying and validating hits from such libraries. Successful execution of these screening protocols can lead to the identification of potent lead compounds for further optimization through medicinal chemistry and preclinical development.

References

Application Notes and Protocols for Antioxidant Studies of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine carboxamide class, which has been investigated for various biological activities. This document provides detailed application notes and protocols for the comprehensive in vitro evaluation of the antioxidant potential of this compound.

Data Presentation: Antioxidant Activity

The following tables summarize the reported antioxidant activity for analogues of this compound. It is recommended that researchers generate analogous data for the 4-nitro isomer to allow for direct comparison.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (mg/mL)Reference CompoundIC50 (mg/mL)
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a)1.22 x 10⁻³Ascorbic AcidNot specified
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k)Not specifiedButylated HydroxyanisoleNot specified

Data extracted from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[1]

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 (mg/mL)Reference CompoundIC50 (mg/mL)
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a)Not specifiedAscorbic AcidNot specified
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k)1.45 x 10⁻⁴Butylated HydroxyanisoleNot specified

Data extracted from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. Notably, compound 4k was reported to have about 2.5 times better antioxidant capacity than the positive controls.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Ascorbic acid (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the standard antioxidant (e.g., ascorbic acid).

  • Assay:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Trolox (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard: Prepare stock solutions and serial dilutions of this compound and the standard (e.g., Trolox) as described in the DPPH protocol.

  • Assay:

    • In a 96-well plate, add 10 µL of each dilution of the test compound or standard to respective wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored complex is proportional to the antioxidant capacity of the sample.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard: Prepare stock solutions and serial dilutions of this compound and the standard (e.g., FeSO₄ or Trolox).

  • Assay:

    • In a 96-well plate, add 20 µL of each dilution of the test compound or standard to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the standard. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Cellular Reactive Oxygen Species (ROS) Measurement

Principle: This cell-based assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Materials:

  • This compound

  • Cell line (e.g., HaCaT, HepG2)

  • Cell culture medium and supplements

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-buffered saline (PBS)

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • Induction of Oxidative Stress: After compound incubation, induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) for a short period (e.g., 30-60 minutes). Include a positive control (inducer only) and a negative control (untreated cells).

  • Staining with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate at 37°C for 30 minutes in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Calculation: The antioxidant effect is determined by the reduction in fluorescence intensity in cells treated with the compound and the ROS inducer compared to cells treated with the ROS inducer alone.

Lipid Peroxidation (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically.

Materials:

  • This compound

  • Cell or tissue homogenate

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (for standard curve)

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the homogenates using an initiator (e.g., FeSO₄/ascorbate) in the presence and absence of various concentrations of this compound.

  • Reaction:

    • To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.

    • Centrifuge at ~3000 x g for 15 minutes.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% TBA solution.

  • Incubation: Incubate the mixture at 95°C for 10-60 minutes.

  • Measurement: Cool the tubes to room temperature and measure the absorbance of the supernatant at 532 nm.

  • Calculation: Create a standard curve using MDA or its precursor. The concentration of TBARS in the samples is calculated from the standard curve and expressed as nmol/mg protein. The inhibitory effect of the compound on lipid peroxidation is then determined.

Mandatory Visualizations

G In Vitro Antioxidant Screening Workflow cluster_preparation Sample & Reagent Preparation cluster_assays In Vitro Assays cluster_cellular_assays Cell-Based Assays cluster_analysis Data Analysis Compound This compound Stock Solution & Dilutions DPPH DPPH Radical Scavenging Assay Compound->DPPH ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS FRAP Ferric Reducing Antioxidant Power Assay Compound->FRAP ROS Cellular ROS Measurement Compound->ROS TBARS Lipid Peroxidation (TBARS) Assay Compound->TBARS Standard Standard Antioxidant (e.g., Ascorbic Acid, Trolox) Stock Solution & Dilutions Standard->DPPH Standard->ABTS Standard->FRAP Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reagents->DPPH Reagents->ABTS Reagents->FRAP Reagents->ROS Reagents->TBARS Spectro Spectrophotometric/ Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro ROS->Spectro TBARS->Spectro Calc Calculation of % Inhibition & IC50 Spectro->Calc Compare Comparison with Standard Calc->Compare

Caption: Workflow for in vitro antioxidant screening.

G Nrf2-ARE Signaling Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Antioxidant This compound (Potential Activator) Antioxidant->Keap1 may inactivate Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub is ubiquitinated Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus Proteasome Proteasomal Degradation Ub->Proteasome leads to Maf sMaf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Maf->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Proteins Antioxidant Proteins Genes->Proteins translates to Proteins->ROS neutralizes

Caption: Nrf2-ARE antioxidant response pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my this compound unexpectedly low?

A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include the quality of starting materials, the efficiency of the coupling reaction, and the workup and purification procedures. Incomplete conversion of starting materials is a frequent cause.[1] Consider screening different coupling reagents to optimize the reaction.[1] Additionally, your target compound might be partially soluble in the solvent used for precipitation, leading to loss of product.[1]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Poor Quality Starting Materials Ensure L-proline and 4-nitroaniline are pure and dry. Moisture can hydrolyze activating agents or the activated proline intermediate.
Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is often inefficient due to acid-base chemistry.[2] Activate the proline's carboxylic acid to a more electrophilic form, such as an acyl chloride or an active ester.[2]
Suboptimal Coupling Reagent The choice of coupling reagent is critical.[3] For challenging couplings, stronger reagents like HATU or HCTU may be necessary.[3][4] For larger scale, cost-effective options like EDC with an additive like HOBt can be effective.[5]
Inadequate Base A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during acyl chloride reactions or to deprotonate the amine.[2][6] Ensure the base is added in sufficient quantity.
Incorrect Reaction Temperature While many amide couplings proceed at room temperature, some may require gentle heating to go to completion.[6] Conversely, excessive heat can lead to side reactions and degradation. Monitor the reaction by TLC to determine the optimal temperature.
Product Loss During Workup If performing an ether precipitation after cleavage, check the ether supernatant for dissolved product.[1] Rinsing the reaction vessel and any filtered solids with the reaction solvent can help recover more product.[1]

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: Side reactions are a common challenge in amide synthesis, particularly when dealing with chiral starting materials like L-proline.

Common Side Reactions & Mitigation Strategies:

Side Reaction Mitigation Strategy
Racemization Loss of stereochemical integrity at the chiral center of proline is a major concern.[5] The choice of coupling reagent, base, and solvent can significantly impact racemization.[5] Additives like HOBt or OxymaPure® can suppress racemization.[5] Running the reaction at lower temperatures can also help.
Self-Condensation of Proline The activated proline can potentially react with another molecule of proline. This can be minimized by adding the activating agent to the proline solution and then adding the 4-nitroaniline, rather than having all components mixed from the start.
Reaction with Solvent Ensure the solvent is inert. For example, if using an acyl chloride intermediate, avoid protic solvents like alcohols that can react with it. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2]

Q3: How can I effectively purify this compound?

A3: Purification can be challenging, especially if the crude product is an oil or has poor solubility.

Purification Troubleshooting:

Problem Suggested Approach
Oily Product If the product is an oil after solvent evaporation, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification.
Poor Solubility If the crude peptide is insoluble in standard solvents for chromatography, try dissolving it in a small amount of DMSO or DMF first, then diluting with the mobile phase.[1]
Column Chromatography Issues Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis first.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting point for the synthesis of this compound?

A: A common and effective method is the two-step, one-pot amidation using thionyl chloride (SOCl₂) to form the acyl chloride of L-proline, followed by reaction with 4-nitroaniline.[7][8] This method is often carried out in an aprotic solvent like dichloromethane (DCM).[7][8]

Q: Which coupling reagents are recommended for this synthesis?

A: The choice depends on the scale and desired reactivity.

  • For small-scale synthesis: Reagents like HATU, HCTU, or COMU offer high efficiency and can reduce side reactions.[4]

  • For larger-scale synthesis: Carbodiimides such as EDC, often used with additives like HOBt, are more cost-effective.[5][9] T3P® (n-propanephosphonic acid anhydride) is another popular choice for process chemistry.[5][10]

Q: Is an inert atmosphere necessary for this reaction?

A: While not always strictly required for all amide coupling reactions, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if using moisture-sensitive reagents like acyl chlorides or certain coupling agents.[10] This prevents the hydrolysis of reactive intermediates.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (L-proline and 4-nitroaniline) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Experimental Protocols

Method 1: Acyl Chloride Formation with Thionyl Chloride

This protocol is adapted from general procedures for amide synthesis using thionyl chloride.[2][7][8]

  • Preparation of L-proline Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend L-proline (1 equivalent) in anhydrous dichloromethane (DCM). Cool the mixture in an ice bath.

  • Add thionyl chloride (1.1 equivalents) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the L-proline has dissolved and a clear solution is formed. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the acyl chloride C=O stretch).

  • Amidation: In a separate flask, dissolve 4-nitroaniline (1 equivalent) and a non-nucleophilic base like triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the amine solution in an ice bath.

  • Slowly add the freshly prepared L-proline acyl chloride solution to the amine solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acyl chloride, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Peptide Coupling with EDC/HOBt

This protocol is based on standard peptide coupling procedures.[4]

  • Reaction Setup: In a round-bottom flask, dissolve L-proline (1 equivalent), 4-nitroaniline (1 equivalent), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by column chromatography.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_activation Step 1: Proline Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification proline L-Proline activating_agent Activating Agent (e.g., SOCl2 or EDC/HOBt) activated_proline Activated Proline (Acyl Chloride or Active Ester) activating_agent->activated_proline Activation nitroaniline 4-Nitroaniline product Crude Product nitroaniline->product Coupling purification Column Chromatography product->purification Purification final_product Pure N-(4-nitrophenyl) pyrrolidine-2-carboxamide purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield Observed check_sm Check Starting Material Purity & Dryness start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure/Wet check_sm->sm_bad No check_reaction Analyze Reaction Mixture (TLC/LC-MS) sm_ok->check_reaction purify_sm Purify/Dry Starting Materials sm_bad->purify_sm incomplete Incomplete Conversion check_reaction->incomplete Result side_products Side Products Observed check_reaction->side_products Result complete Complete Conversion check_reaction->complete Result optimize_coupling Optimize Coupling: - Change Reagent - Adjust Temperature - Increase Reaction Time incomplete->optimize_coupling optimize_conditions Optimize Conditions: - Lower Temperature - Use Racemization Suppressant side_products->optimize_conditions check_workup Investigate Workup & Purification: - Check Solubility in Wash Solvents - Optimize Chromatography complete->check_workup

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Solubility of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-nitrophenyl)pyrrolidine-2-carboxamide, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Why might I be experiencing poor solubility of my compound in DMSO?

Several factors can contribute to poor solubility, even in a strong solvent like DMSO:

  • Compound Purity: Impurities can significantly impact the solubility of the target compound.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its dissolution rate and solubility.

  • Water Content: DMSO is hygroscopic. The presence of water can alter its solvent properties and may decrease the solubility of certain organic compounds.[5]

  • Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for achieving the desired concentration.

  • Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in DMSO.

Q3: Are there any initial steps I can take to improve solubility in DMSO without modifying the solvent system?

Yes, before exploring more complex solutions, consider these simple steps:

  • Gentle Heating: Warming the solution in a water bath (e.g., to 30-40°C) can increase the kinetic energy and help overcome the lattice energy of the solid, thereby improving solubility.[5]

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution rate.

  • Vortexing/Stirring: Adequate agitation ensures the entire sample is exposed to the solvent, which can improve the rate of dissolution.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in DMSO.

Problem: The compound is not fully dissolving in DMSO at the desired concentration.

Workflow for Troubleshooting Insolubility

G start Start: Compound Insoluble in DMSO step1 Verify Compound Purity and Identity start->step1 step2 Optimize Physical Dissolution Methods (Vortex, Gentle Heat, Sonicate) step1->step2 step3 Does the compound dissolve? step2->step3 step4 Consider Using a Co-solvent step3->step4 No end_success End: Compound Solubilized step3->end_success Yes step5 Select Co-solvent Based on Polarity step4->step5 step6 Prepare Co-solvent Mixture and Test Solubility step5->step6 step7 Is the solubility sufficient? step6->step7 step8 pH Modification (if applicable) step7->step8 No step7->end_success Yes end_fail End: Further Formulation Development Required step8->end_fail

Caption: A stepwise workflow for troubleshooting the insolubility of this compound in DMSO.

Experimental Protocols

Protocol 1: Standard Solubility Determination (Isothermal Equilibrium Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a compound in a given solvent.[6]

Materials:

  • This compound

  • Anhydrous DMSO

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of DMSO in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification:

    • Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC or a solvent in which the compound is highly soluble for UV-Vis).

    • Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mM) based on the measured concentration and the dilution factor.

Protocol 2: Improving Solubility with a Co-solvent

This protocol describes how to test the effect of a co-solvent on the solubility of the target compound.

Materials:

  • This compound

  • Anhydrous DMSO

  • Co-solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or water)

  • Equipment as listed in Protocol 1

Procedure:

  • Co-solvent Preparation: Prepare a series of co-solvent mixtures with DMSO in varying ratios (e.g., 90:10, 80:20, 50:50 DMSO:co-solvent by volume).

  • Solubility Determination: For each co-solvent mixture, follow the steps outlined in Protocol 1 to determine the equilibrium solubility of this compound.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent composition.

Data Presentation

Table 1: Potential Co-solvents and their Properties for Enhancing Solubility in DMSO

Co-solventPolarity (Dielectric Constant)Rationale for UsePotential Issues
N-methyl-2-pyrrolidone (NMP)32.2Aprotic polar solvent, often a good solubilizer for compounds with poor aqueous solubility.[7]Higher viscosity, potential for toxicity.
Ethanol24.5Protic polar solvent, can disrupt intermolecular hydrogen bonding.[8]May decrease solubility of some nonpolar compounds when mixed with DMSO.
Water80.1Highly polar protic solvent.[5]May decrease solubility of hydrophobic compounds in DMSO.[5] Should be tested at low percentages.
Acetone20.7Aprotic polar solvent, good for a range of organic compounds.[8]High volatility.

Signaling Pathway/Logical Relationship Diagram

G compound This compound Crystalline Solid solution Dissolved Compound Solvated Molecules compound:f0->solution:f0 Dissolution dmso DMSO dmso->solution:f0 Solvation energy Energy Input (Heat, Sonication) energy->compound:f0 Overcomes Lattice Energy

Caption: The process of dissolution of this compound in DMSO, facilitated by energy input.

References

N-(4-nitrophenyl)pyrrolidine-2-carboxamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with N-(4-nitrophenyl)pyrrolidine-2-carboxamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern for this compound is hydrolysis of the amide bond. Amide hydrolysis is a common degradation pathway for pharmaceuticals and can be catalyzed by acidic or basic conditions. The rate of hydrolysis is also dependent on temperature. While amides are generally more stable than esters, the presence of a strong electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the amide bond.

Q2: How does the 4-nitro group on the phenyl ring affect the stability of the amide bond?

A2: The 4-nitro group is a strong electron-withdrawing group. This can make the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating the rate of hydrolysis, particularly under basic conditions.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: The primary degradation products from the hydrolysis of the amide bond are expected to be pyrrolidine-2-carboxylic acid and 4-nitroaniline. Under certain conditions, further degradation of these initial products could occur.

Q4: What are the ideal storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained as close to neutral as possible, as both acidic and basic conditions can catalyze hydrolysis.

Q5: Can I expect degradation under oxidative or photolytic stress?

A5: While amide hydrolysis is the most probable degradation pathway, the potential for oxidative and photolytic degradation should not be dismissed without experimental evidence. The nitroaromatic group may be susceptible to photolytic degradation. Forced degradation studies are necessary to determine the compound's susceptibility to these stress factors.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Rapid degradation of the compound observed shortly after dissolving in an aqueous buffer. The pH of the buffer is too acidic or too basic, catalyzing rapid hydrolysis. The temperature of the solution is too high.Prepare the solution at a lower temperature. Use a buffer with a pH closer to neutral (pH 6-8). Prepare the solution immediately before use.
Appearance of unexpected peaks in the chromatogram during analysis. Formation of secondary degradation products. Interaction with excipients or buffer components. Contamination of the sample or solvent.Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products or adducts. Run a blank analysis of the buffer and any excipients to rule out interference. Ensure the purity of the starting material and the cleanliness of all glassware and solvents.
Poor mass balance in stability studies (sum of the parent compound and degradation products is less than 95%). Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants to the container surface. Incomplete extraction of all components during sample preparation.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds. Use silanized glass or polypropylene vials to minimize adsorption. Optimize the sample extraction procedure to ensure complete recovery.
Inconsistent results between replicate stability experiments. Variability in experimental conditions (pH, temperature). Inaccurate preparation of stock or sample solutions. Instability of the compound in the autosampler.Tightly control the pH and temperature of the stability samples. Use calibrated pipettes and balances for solution preparation. Evaluate the autosampler stability of the compound by analyzing a sample over an extended period at the autosampler temperature.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify the degradation pathways and stability-indicating profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Also, store the stock solution (in organic solvent) at 60°C.

  • Photolytic Degradation: Expose the solid compound and the aqueous solution (100 µg/mL) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • For acidic and basic samples, neutralize the aliquot before analysis.

  • Analyze all samples by a stability-indicating UPLC-MS method.

UPLC-MS Analytical Method
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detector: Electrospray Ionization (ESI) in positive and negative mode

  • Scan Range: m/z 50-500

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)Temperature% Degradation (Illustrative)
0.1 M HCl2460°C15%
0.1 M NaOH860°C45%
Water4860°C< 5%
3% H₂O₂24Room Temp8%
Thermal (Solid)4880°C< 2%
Photolytic-ICH Q1B12%

Table 2: Potential Degradation Products and their Expected Mass-to-Charge Ratios (m/z)

Degradation ProductChemical StructureExpected [M+H]⁺Expected [M-H]⁻
Pyrrolidine-2-carboxylic acidC₅H₉NO₂116.07114.05
4-NitroanilineC₆H₆N₂O₂139.05137.04

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL Stock Solution dilute Dilute to 100 µg/mL in Stress Media stock->dilute acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) neutral Neutral (Water, 60°C) oxidative Oxidative (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sample Withdraw Samples at Time Points neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by UPLC-MS neutralize->analyze pathway Identify Degradation Products kinetics Determine Degradation Rate mass_balance Assess Mass Balance report Generate Stability Report pathway->report kinetics->report mass_balance->report

Caption: Workflow for a forced degradation study.

G cluster_products Hydrolysis Products parent This compound prod1 Pyrrolidine-2-carboxylic acid parent->prod1 H₂O / H⁺ or OH⁻ (Amide Bond Cleavage) prod2 4-Nitroaniline parent->prod2 H₂O / H⁺ or OH⁻ (Amide Bond Cleavage)

Caption: Plausible hydrolytic degradation pathway.

Technical Support Center: N-(4-nitrophenyl)pyrrolidine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem IDIssuePossible CausesSuggested Solutions
SYN-001 Low to No Product Yield Inefficient Amide Coupling: The chosen coupling reagent may be ineffective, or the reaction conditions may not be optimal. Degradation of Starting Materials: L-proline or 4-nitroaniline may be degrading under the reaction conditions. Poor Quality Reagents: Starting materials or solvents may be impure or contain water.Optimize Coupling Strategy: • If using a carbodiimide like EDC, consider adding an activator such as HOBt or DMAP to improve efficiency. • Explore alternative coupling methods, such as converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with 4-nitroaniline.[1][2] Control Reaction Temperature: • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize potential side reactions and degradation. Ensure Anhydrous Conditions: • Use dry solvents and ensure all glassware is thoroughly dried before use. Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.
SYN-002 Presence of Multiple Impurities in Crude Product Side Reactions: The activated carboxylic acid may react with other nucleophiles present. Racemization of the chiral center at the 2-position of the pyrrolidine ring can also occur. Incomplete Reaction: Unreacted starting materials will appear as impurities.Modify Reaction Work-up: • Implement an acidic wash (e.g., dilute HCl) to remove unreacted 4-nitroaniline and a basic wash (e.g., saturated NaHCO₃) to remove unreacted L-proline. Purification Strategy: • Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase) to separate the product from closely related impurities. Milder Conditions: • To prevent racemization, use milder coupling reagents and avoid high temperatures or strongly basic/acidic conditions.[3]
SYN-003 Difficulty in Product Isolation/Purification Product Solubility: The product may have poor solubility in the chosen recrystallization or chromatography solvents. Co-eluting Impurities: Impurities with similar polarity to the product can make chromatographic separation challenging.Solvent Screening: • Test a range of solvents with varying polarities for recrystallization to find one that provides good recovery and purity. Chromatography Optimization: • Adjust the mobile phase composition for column chromatography. A gradient elution may be necessary to resolve co-eluting impurities.[3] • Consider using a different stationary phase if separation is still problematic.
SYN-004 Inconsistent Reaction Yields Variability in Reagent Quality: Batches of reagents, especially coupling agents and solvents, can vary in purity and activity. Atmospheric Moisture: Reactions can be sensitive to ambient humidity.Standardize Reagents: • Use reagents from a reliable supplier and, if possible, from the same batch for a series of experiments. Inert Atmosphere: • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting point for the reaction conditions for synthesizing this compound?

A1: A common method for forming the amide bond is to activate the carboxylic acid of L-proline. A reliable starting point is the use of a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 4-Dimethylaminopyridine (DMAP). The reaction is typically carried out in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. An alternative is the conversion of L-proline to its acid chloride using thionyl chloride, followed by reaction with 4-nitroaniline.[1][2][4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The consumption of the starting materials (L-proline and 4-nitroaniline) and the formation of the product can be visualized. Staining with ninhydrin can help visualize L-proline if it is not UV-active.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: In the ¹H NMR spectrum, you should expect to see signals corresponding to the pyrrolidine ring protons and the aromatic protons of the 4-nitrophenyl group. The IR spectrum should show characteristic peaks for the amide N-H and C=O stretching vibrations. For similar structures, the amide C=O stretch appears around 1660-1680 cm⁻¹.[5]

Q4: What are some common side reactions to be aware of?

A4: A primary side reaction is the formation of an N-acylurea byproduct if a carbodiimide coupling reagent is used without an additive like HOBt. Another potential issue is the racemization of the chiral center at the 2-position of the pyrrolidine ring, especially under harsh conditions such as high temperatures or the use of a strong base.[3]

Q5: Are there any specific safety precautions for this reaction?

A5: Yes. Coupling reagents like EDC and solvents like DCM should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-nitroaniline is toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Amide Coupling

This protocol is based on standard amide coupling procedures.

  • Preparation: To a solution of L-proline (1.0 equivalent) in anhydrous Dichloromethane (DCM), add 4-nitroaniline (1.0 equivalent).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Acid Chloride Formation and Amidation

This protocol is adapted from the synthesis of similar N-aryl pyrrolidine carboxamides.[1][2]

  • Acid Chloride Formation: In a round-bottom flask, suspend L-proline (1.0 equivalent) in anhydrous Dichloromethane (DCM). Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Stir at room temperature for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting L-prolyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 4-nitroaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.

  • Reaction: Add the 4-nitroaniline solution dropwise to the L-prolyl chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Follow steps 4-6 from Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Amide Syntheses
Reference CompoundCoupling MethodSolventTemperatureYield (%)Citation
N-(2'-nitrophenyl)pyrrolidine-2-carboxamidesThionyl ChlorideDichloromethaneNot SpecifiedNot Specified[1][2]
1-(4-nitrophenylsulfonyl)-N-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamideNot SpecifiedNot SpecifiedNot Specified73%[5]
1-(4-nitrophenylsulfonyl)-N-(4-chlorophenylamino)propan-2-yl)pyrrolidine-2-carboxamideNot SpecifiedNot SpecifiedNot Specified78%[5]
N-(4-methoxyphenyl)cinnamamideEDC.HClAnhydrous THF60 °C93.1%[4]

Visualizations

Experimental Workflow: Amide Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve L-Proline & 4-Nitroaniline in DCM B Add Coupling Reagents (EDC/DMAP) at 0°C A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC C->D E Aqueous Washes (HCl, NaHCO3, Brine) D->E F Dry & Concentrate G Column Chromatography F->G H Characterize Product

Caption: General experimental workflow for carbodiimide-mediated amide coupling.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield (Problem ID: SYN-001) cause1 Check Reagent Quality & Anhydrous Conditions start->cause1 cause2 Review Coupling Method & Conditions start->cause2 solution1a Use High-Purity, Dry Reagents/Solvents cause1->solution1a Impure/Wet? solution1b Run under Inert Atmosphere cause1->solution1b Moisture Sensitive? solution2a Add Activator (HOBt/DMAP) cause2->solution2a Using Carbodiimide? solution2b Switch to Acid Chloride Method cause2->solution2b Still Low Yield? solution2c Optimize Temperature (e.g., cool to 0°C) cause2->solution2c Side Reactions?

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

avoiding degradation of N-(4-nitrophenyl)pyrrolidine-2-carboxamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-nitrophenyl)pyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The core structure contains an amide bond, which is susceptible to hydrolysis, and a pyrrolidine ring that can be oxidized.

Q2: How stable is the amide bond in this compound to hydrolysis?

A2: Amide bonds are generally more resistant to hydrolysis than ester bonds.[2] However, they can be cleaved under forcing conditions, such as in the presence of strong acids or bases, particularly at elevated temperatures. Under neutral pH conditions at room temperature, the rate of hydrolysis is expected to be very slow.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a cool, dry, and dark place.[3] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[4] For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Is this compound sensitive to light?

A4: The presence of the nitrophenyl group suggests potential photosensitivity. Aromatic nitro compounds can be susceptible to photodegradation.[5] Therefore, it is crucial to protect the compound from light by using amber-colored vials or by wrapping containers in aluminum foil during experiments and storage.[6]

Q5: What are the likely degradation products?

A5: The primary degradation pathways are predicted to be hydrolysis of the amide bond and oxidation of the pyrrolidine ring.

  • Hydrolysis would yield pyrrolidine-2-carboxylic acid and 4-nitroaniline.

  • Oxidation could occur on the pyrrolidine ring, potentially at the carbon atoms adjacent to the nitrogen, leading to hydroxylated or other oxidized derivatives.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Loss of Compound Potency or Unexpected Results Over Time in Solution
Possible Cause Troubleshooting Steps
Hydrolysis 1. pH Control: Ensure the pH of your solution is maintained near neutral (pH 6-8). If your experimental conditions require acidic or basic media, minimize the exposure time and use the lowest effective temperature. 2. Buffer Selection: Use non-nucleophilic buffers if possible. 3. Fresh Solutions: Prepare solutions fresh daily to minimize the risk of time-dependent degradation.
Solvent Reactivity 1. Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions to avoid introducing water or other reactive impurities. 2. Solvent Choice: If using protic solvents like methanol or ethanol, be aware that solvolysis can occur, especially under acidic or basic conditions, although this is generally slower than hydrolysis.
Issue 2: Appearance of Unknown Peaks in Chromatography (e.g., HPLC)
Possible Cause Troubleshooting Steps
Photodegradation 1. Light Protection: Protect all solutions and solid samples from light at all stages of the experiment. Use amber vials and cover flasks with aluminum foil.[6] 2. Wavelength of Detection: When using UV detection for chromatography, ensure the wavelength used does not itself induce degradation.
Oxidation 1. Degas Solvents: Degas all solvents used for sample preparation and chromatography to remove dissolved oxygen. 2. Inert Atmosphere: If the compound is particularly sensitive, handle it under an inert atmosphere (e.g., in a glovebox). 3. Avoid Metal Contaminants: Ensure all glassware is scrupulously clean, as trace metals can catalyze oxidation reactions.[2]
Thermal Degradation 1. Temperature Control: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest possible temperature and shortest duration. 2. Storage: Ensure samples waiting for analysis are stored at an appropriate cool temperature.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G Predicted Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-(4-nitrophenyl)pyrrolidine- 2-carboxamide prod1 Pyrrolidine-2-carboxylic acid parent->prod1 Acid or Base prod2 4-Nitroaniline parent->prod2 Acid or Base prod3 Oxidized Pyrrolidine Derivatives (e.g., hydroxylated species) parent->prod3 Oxidizing Agent / O₂

Predicted degradation pathways of this compound.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study (also known as a stress testing study) is recommended. This involves subjecting the compound to a range of harsh conditions to accelerate its degradation.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter, calibrated

  • Thermostatic oven

  • Photostability chamber

Workflow Diagram:

G cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B guidelines) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV/PDA Method ox->analyze therm->analyze photo->analyze neutralize->analyze identify Identify Degradants (LC-MS/MS) analyze->identify

References

Technical Support Center: N-(4-nitrophenyl)pyrrolidine-2-carboxamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials such as L-proline or its derivatives and 4-nitroaniline, side products from the coupling reaction, and residual solvents used in the synthesis or work-up. Depending on the synthetic route, diastereomers or enantiomeric impurities might also be present if the stereochemistry of the pyrrolidine ring is not controlled.

Q2: My purified this compound is yellow. Is this normal?

A2: Yes, the presence of the 4-nitrophenyl group often imparts a yellow color to the compound. The intensity of the color can vary depending on the purity and crystalline form. However, a very intense or brownish color may indicate the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the purified compound in a cool, dry, and dark place to prevent potential degradation. The nitro group can be sensitive to light and certain reactive conditions. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial for long-term stability.

Q4: Can I use normal-phase column chromatography for purification?

A4: Yes, normal-phase column chromatography using silica gel is a common method for purifying carboxamides. A solvent system of hexane and ethyl acetate is often a good starting point for elution.[1] The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).

Troubleshooting Guides

Issue 1: Low Yield After Purification

Symptom: The final yield of purified this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Product Loss During Extraction Ensure the pH of the aqueous phase is optimized during work-up to minimize the solubility of the product. Multiple extractions with a suitable organic solvent will improve recovery.
Incomplete Crystallization If using recrystallization, ensure the appropriate solvent or solvent system is used. The product should be highly soluble in the hot solvent and poorly soluble when cold. Slow cooling can improve crystal formation and yield. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Adsorption on Silica Gel During column chromatography, the polar carboxamide and nitro groups can lead to strong adsorption on silica gel, resulting in tailing and poor recovery. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.
Product Degradation The nitro group can be susceptible to reduction. Avoid using reducing agents or conditions during purification. Also, prolonged exposure to strong acids or bases might lead to hydrolysis of the amide bond.
Issue 2: Persistent Impurities in the Final Product

Symptom: NMR or LC-MS analysis of the purified product still shows the presence of starting materials or side products.

Possible Causes & Solutions:

CauseSolution
Co-elution During Chromatography If impurities have similar polarity to the product, they may co-elute. Optimize the solvent system for column chromatography by trying different solvent mixtures to improve separation. A gradient elution may be more effective than an isocratic one. For challenging separations, consider High-Performance Liquid Chromatography (HPLC).
Ineffective Recrystallization Solvent The chosen recrystallization solvent may not effectively differentiate between the product and the impurity. Perform small-scale solubility tests with a range of solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has either very high or very low solubility at all temperatures. A binary solvent system can sometimes provide better results. A study on a related compound, N-(4-nitrophenyl) acetamide, utilized a binary mixture of ethanol and water for crystallization.[2]
Formation of a Stable Adduct The product may form a stable adduct with residual solvents or reagents. Ensure that the product is thoroughly dried under vacuum to remove any volatile residues.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and water) to find a suitable recrystallization solvent or solvent system. For related compounds, methanol has been used for crystallization.[3]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product using TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

MethodTypical RecoveryPurity Achieved (Typical)ThroughputKey AdvantageKey Disadvantage
Recrystallization 60-90%>98%HighSimple, scalable, and cost-effective.May not remove impurities with similar solubility.
Column Chromatography 40-80%>99%Low to MedCan separate closely related impurities.Can be time-consuming and uses large solvent volumes.
Preparative HPLC >90%>99.5%LowHigh resolution for difficult separations.Expensive and not ideal for large-scale purification.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Decision Impurities Separable by Recrystallization? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Solution Initial_Problem Purification Issue Encountered Low_Yield Low Yield Initial_Problem->Low_Yield Persistent_Impurities Persistent Impurities Initial_Problem->Persistent_Impurities Check_Extraction_pH Check Extraction pH Low_Yield->Check_Extraction_pH Optimize_Recrystallization Optimize Recrystallization Solvent/Conditions Low_Yield->Optimize_Recrystallization Consider_Degradation Investigate Potential Degradation Low_Yield->Consider_Degradation Persistent_Impurities->Optimize_Recrystallization Optimize_Chromatography Optimize Chromatography Eluent/Stationary Phase Persistent_Impurities->Optimize_Chromatography

Caption: A logical diagram for troubleshooting common purification challenges.

References

Technical Support Center: N-(4-nitrophenyl)pyrrolidine-2-carboxamide Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-nitrophenyl)pyrrolidine-2-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference and artifacts that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of assay interference associated with this compound?

A1: Based on its chemical structure, this compound possesses moieties that have been linked to assay interference in high-throughput screening (HTS). The primary concerns are:

  • Fluorescence Quenching: The 4-nitrophenyl group is an electron-withdrawing moiety characteristic of nitroaromatic compounds. These compounds are known to quench the fluorescence of various fluorophores, potentially leading to false-negative or artificially low results in fluorescence-based assays.[1][2][3][4][5]

  • Pan-Assay Interference Compound (PAIN) Behavior: While not definitively classified as a PAIN, the presence of a nitroaromatic group is a structural alert. PAINs are compounds that appear as hits in multiple assays due to non-specific activity or assay artifacts rather than specific target engagement.[6][7][8][9][10]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or sequester assay reagents, leading to false-positive results.

  • Light Absorption: The nitrophenyl group absorbs light in the UV-visible spectrum, which could interfere with absorbance-based assays if the compound's absorption spectrum overlaps with that of the assay's chromogenic substrate or product.

Q2: My fluorescence-based assay shows a decrease in signal in the presence of this compound. How can I determine if this is true inhibition or an artifact?

A2: This is a critical question, as the 4-nitrophenyl group is a known fluorescence quencher.[1][2][3][4][5] A decrease in signal could be misinterpreted as target inhibition. The following troubleshooting guide will help you distinguish between genuine activity and fluorescence quenching.

Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A3: The 4-nitrophenyl moiety is a recognized structural feature in some PAINs.[6][9] PAINs are notorious for producing false-positive results across a wide range of assays. It is crucial to perform counter-screens and orthogonal assays to rule out non-specific activity.

Troubleshooting Guides

Issue 1: Suspected Fluorescence Quenching

Symptoms:

  • Decreased fluorescence signal in a dose-dependent manner.

  • The compound appears active in a fluorescence-based assay but not in an orthogonal, non-fluorescence-based assay.

Troubleshooting Workflow:

G start Decreased Fluorescence Signal Observed check_intrinsic Measure Intrinsic Fluorescence of Compound start->check_intrinsic is_fluorescent Is Compound Fluorescent at Assay Wavelengths? check_intrinsic->is_fluorescent check_quenching Perform Quenching Control Experiment is_fluorescent->check_quenching No artifact Likely Quenching Artifact is_fluorescent->artifact Yes (Interference) quenching_observed Does Compound Quench Fluorophore Signal? check_quenching->quenching_observed orthogonal_assay Run Orthogonal Assay (e.g., Absorbance, Luminescence) quenching_observed->orthogonal_assay Yes no_artifact Quenching Unlikely quenching_observed->no_artifact No activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed true_inhibition Likely True Inhibition activity_confirmed->true_inhibition Yes activity_confirmed->artifact No

Caption: Troubleshooting workflow for suspected fluorescence quenching.

Experimental Protocol: Fluorescence Quenching Control

  • Objective: To determine if this compound directly quenches the fluorescence of the assay's fluorophore.

  • Materials:

    • This compound stock solution.

    • Assay buffer.

    • Fluorophore used in the primary assay (at the same concentration).

    • Microplate reader with fluorescence detection capabilities.

  • Method:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, add the fluorophore at its final assay concentration to each well.

    • Add the serially diluted compound to the wells containing the fluorophore. Include a control with only the fluorophore and buffer.

    • Incubate for a period similar to the primary assay.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Interpretation: A dose-dependent decrease in fluorescence intensity in the absence of the biological target indicates that the compound is a fluorescence quencher.

Issue 2: Potential for Non-Specific Activity (PAIN-like Behavior)

Symptoms:

  • The compound is active in multiple, unrelated assays.

  • The dose-response curve has a steep slope or is not sigmoidal.

  • Activity is sensitive to changes in assay conditions (e.g., detergent concentration).

Troubleshooting Workflow:

G start Suspected Non-Specific Activity pains_filter Check against PAINS Filters start->pains_filter flagged Flagged as Potential PAIN? pains_filter->flagged aggregation_assay Perform Aggregation Assay (e.g., DLS) flagged->aggregation_assay Yes/Maybe flagged->aggregation_assay No (Proceed with caution) aggregates Does Compound Form Aggregates? aggregation_assay->aggregates detergent_test Test Activity with Non-ionic Detergent aggregates->detergent_test Yes orthogonal_assay Run Orthogonal Assay with Different Technology aggregates->orthogonal_assay No activity_reduced Activity Reduced? detergent_test->activity_reduced activity_reduced->orthogonal_assay No non_specific Likely Non-Specific Activity/Artifact activity_reduced->non_specific Yes activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed specific_activity Likely Specific Activity activity_confirmed->specific_activity Yes activity_confirmed->non_specific No

Caption: Workflow to investigate potential non-specific activity.

Experimental Protocol: Detergent-Based Counter-Screen

  • Objective: To assess if the observed activity is due to compound aggregation.

  • Materials:

    • This compound.

    • Primary assay reagents.

    • Non-ionic detergent (e.g., Triton X-100 or Tween-80) at a concentration of ~0.01-0.1%.

  • Method:

    • Perform the primary assay with and without the addition of the non-ionic detergent to the assay buffer.

    • Test a full dose-response curve of this compound under both conditions.

  • Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests that the compound's activity is mediated by aggregation.

Quantitative Data Summary

The following table summarizes hypothetical data that could be generated during a troubleshooting investigation for this compound.

Assay TypeConditionIC50 (µM)Max Inhibition (%)Notes
Fluorescence Standard Buffer5.295Apparent strong inhibition.
Fluorescence + 0.05% Triton X-1004.893No significant change with detergent.
Fluorescence Quenching Control No TargetN/A85 (at 20 µM)Strong fluorescence quenching observed.
Absorbance (Orthogonal) Standard Buffer> 100< 10No significant activity observed.

Signaling Pathway and Interference Models

The following diagram illustrates how this compound might interfere with a generic fluorescence-based assay.

G cluster_assay Fluorescence Assay cluster_interference Interference Mechanism cluster_true_inhibition True Inhibition Enzyme Enzyme Product Fluorescent Product Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Quenching Fluorescence Quenching Product->Quenching Signal Interruption Compound N-(4-nitrophenyl) pyrrolidine-2-carboxamide Compound->Quenching ReducedSignal Reduced Fluorescence (False Positive) Quenching->ReducedSignal Leads to TrueInhibitor True Inhibitor TrueInhibitor->Enzyme Binds to

Caption: Potential mechanism of fluorescence quenching by this compound.

By following these guidelines and performing the appropriate control experiments, researchers can confidently assess the biological activity of this compound and avoid the pitfalls of assay artifacts.

References

Technical Support Center: Enhancing the Potency of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the potency of N-(4-nitrophenyl)pyrrolidine-2-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing N-(4'-nitrophenyl)-l-prolinamides, but the yields of our amidation reaction are consistently low (20-80%). What are the critical factors to ensure a successful reaction?

A1: Low yields in the amidation of N-aryl-l-prolines are a common issue. Based on reported syntheses, a crucial step is the activation of the carboxylic acid.[1] A two-stage, one-pot reaction involving thionyl chloride (SOCl₂) for activation followed by the addition of the desired amine is an effective method.[1][2]

Troubleshooting Tips:

  • Complete Removal of Excess SOCl₂: It is critical to remove any excess thionyl chloride in situ after the acid activation step and before adding the amine. Failure to do so can lead to side reactions and reduced yields.[1]

  • Stoichiometry of SOCl₂: Using stoichiometric equivalents of SOCl₂ may result in incomplete reactions. A modest excess of the activating agent is often necessary.[1]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane.[2]

Q2: How does the substitution on the amine attached to the carboxamide influence the anticancer activity of N-(4'-nitrophenyl)-l-prolinamides?

A2: Structure-activity relationship (SAR) studies indicate that the nature of the amine substituent significantly impacts cytotoxic activity. For instance, in a series of N-(4'-nitrophenyl)-l-prolinamides evaluated against various cancer cell lines, derivatives with specific aromatic and aliphatic amines showed promising results.[1] Compound 4a , where the amine is unsubstituted, and compound 4u , which has a more complex amine substituent, have been identified as promising broad-spectrum anti-cancer agents.[1]

Q3: We are observing inconsistent results in our antibacterial assays for N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. What could be the cause?

A3: Inconsistent results in antibacterial assays can stem from several factors. One key aspect to consider is the potential for your compounds to act as either narrow-spectrum or broad-spectrum agents. For example, in a study of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, compound 4b showed the highest activity against Staphylococcus aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, suggesting it could be a promising candidate for a narrow-spectrum antibiotic.[2] In contrast, other derivatives from the same series, like 4k , may exhibit broad-spectrum activity.[2]

Troubleshooting Tips:

  • Purity of Compounds: Ensure the purity of your synthesized compounds through proper characterization techniques like NMR, mass spectrometry, and elemental analysis, as impurities can affect biological activity.[2]

  • Assay Protocol: Standardize your broth micro-dilution procedure and use appropriate standard antibiotic drugs (e.g., streptomycin, nalidixic acid) as controls for comparison.[2]

  • Bacterial Strains: Test against a panel of both Gram-positive and Gram-negative bacterial strains to determine the spectrum of activity.[2]

Troubleshooting Guides

Guide 1: Improving Anticancer Potency

Issue: Synthesized N-(4'-nitrophenyl)-l-prolinamide derivatives show low cytotoxicity against cancer cell lines like A549, HCT-116, HepG2, and SGC7901.

Potential Solutions:

  • Varying Amine Substituents: The amine portion of the carboxamide is a key determinant of activity. Systematically modify this part of the molecule. For instance, some derivatives have shown stronger antineoplastic potencies against the A549 cell line than the standard drug 5-fluorouracil.[1]

  • Chirality: The stereochemistry of the pyrrolidine ring can be crucial for biological activity. Ensure you are using the desired enantiomer (e.g., L-proline derivatives).

  • Mechanism of Action: Investigate the potential mechanism of action. Some pyrrolidine-carboxamide derivatives act as dual inhibitors of EGFR and CDK2.[3][4] Understanding the target can guide rational drug design.

Guide 2: Enhancing Antibacterial Activity

Issue: N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives exhibit weak antibacterial activity.

Potential Solutions:

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring can influence activity. While N-(4-nitrophenyl) derivatives have been explored for anticancer properties, N-(2'-nitrophenyl) analogs have shown promise as antibacterial agents.[1][2]

  • Mimicking Antimicrobial Peptides: The design of these compounds can be guided by the properties of antimicrobial peptides, which often feature a hydrophobic group and a cationic charge. The nitrophenyl group provides hydrophobicity, and the amine can be protonated to provide a cationic charge.[5]

  • Assessing Antioxidant Properties: Some of these derivatives also exhibit antioxidant properties, which could contribute to their overall biological profile. Consider evaluating their radical scavenging activity using assays like DPPH and ABTS.[2][5]

Quantitative Data Summary

Table 1: Anticancer Activity of Selected N-(4'-nitrophenyl)-l-prolinamides [1]

CompoundAmine SubstituentCell Line% Cell Inhibition at 100 µM
4a UnsubstitutedA54995.41 ± 0.67
4a UnsubstitutedHCT-11693.33 ± 1.36
4s -A54970.13 ± 3.41
4u -A54983.36 ± 1.70
4u -HCT-11681.29 ± 2.32
4u -SGC7901Low (8.02 ± 1.54 % viability)
4w -SGC7901Low (27.27 ± 2.38 % viability)
5-Fluorouracil Standard DrugA54964.29 ± 2.09
Reference Standard DrugHCT-11681.20 ± 0.08

Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides [2]

CompoundBacterial StrainMIC (µg/mL)
4b Staphylococcus aureus15.6

Experimental Protocols

Protocol 1: Synthesis of N-(4'-nitrophenyl)-l-prolinamides[1]
  • Step 1: Synthesis of N-(4'-nitrophenyl)-l-prolines:

    • A base-catalyzed condensation reaction is performed using potassium carbonate in a refluxing ethanol-water (1:1) solution.

  • Step 2: Amidation:

    • The N-aryl-l-proline from Step 1 undergoes a two-stage, one-pot amidation.

    • The carboxylic acid is first activated using thionyl chloride (SOCl₂).

    • Excess SOCl₂ is carefully removed in situ.

    • The desired amine is then added to the reaction mixture to form the final l-prolinamide.

    • The product is purified by column chromatography on silica gel.

Protocol 2: MTT Assay for Cytotoxicity[1]
  • Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, and A549) are cultured in appropriate media.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with the synthesized compounds at various concentrations (e.g., 100 µM) for a specified period.

  • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability and calculate the percentage of cell inhibition.

Protocol 3: Broth Micro-dilution for Antibacterial Assay[2]
  • Bacterial strains (Gram-positive and Gram-negative) are cultured in a suitable broth medium.

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • A standardized inoculum of each bacterial strain is added to the wells.

  • The plates are incubated under appropriate conditions.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

SAR_Anticancer This compound Core This compound Core Amine Substituent Amine Substituent This compound Core->Amine Substituent Modification at Carboxamide Increased Anticancer Potency Increased Anticancer Potency Amine Substituent->Increased Anticancer Potency e.g., Unsubstituted (4a) Broad Spectrum Activity Broad Spectrum Activity Amine Substituent->Broad Spectrum Activity e.g., Compound 4u

Caption: Structure-Activity Relationship for Anticancer Potency.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis Workflow L-proline L-proline Condensation Condensation L-proline->Condensation p-Fluoronitrobenzene p-Fluoronitrobenzene p-Fluoronitrobenzene->Condensation N-aryl-l-proline N-aryl-l-proline Condensation->N-aryl-l-proline SOCl2 Activation SOCl2 Activation N-aryl-l-proline->SOCl2 Activation Amine Addition Amine Addition SOCl2 Activation->Amine Addition Final Prolinamide Final Prolinamide Amine Addition->Final Prolinamide

Caption: Synthetic Workflow for N-(4'-nitrophenyl)-l-prolinamides.

Troubleshooting_Logic Low Potency Observed Low Potency Observed Is the target anticancer or antibacterial? Is the target anticancer or antibacterial? Low Potency Observed->Is the target anticancer or antibacterial? Modify Amine Substituent Modify Amine Substituent Is the target anticancer or antibacterial?->Modify Amine Substituent Anticancer Check Nitro Position (ortho vs para) Check Nitro Position (ortho vs para) Is the target anticancer or antibacterial?->Check Nitro Position (ortho vs para) Antibacterial Verify Compound Purity Verify Compound Purity Modify Amine Substituent->Verify Compound Purity Check Nitro Position (ortho vs para)->Verify Compound Purity Standardize Assay Protocol Standardize Assay Protocol Verify Compound Purity->Standardize Assay Protocol

Caption: Logical Flow for Troubleshooting Low Potency.

References

troubleshooting inconsistent results with N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-nitrophenyl)pyrrolidine-2-carboxamide. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and its analogs?

A1: The synthesis of N-aryl prolinamides, such as this compound, typically involves a two-step, one-pot amidation of L-proline. The first step is the activation of the carboxylic acid of proline, often using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by the addition of the desired amine, in this case, 4-nitroaniline, to form the amide bond.[1] It is crucial to use an excess of the chlorinating agent and to ensure its complete removal before adding the amine to prevent unwanted side reactions.[2]

Q2: My synthesis of this compound resulted in a low yield. What are the common causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: Insufficient activation of the carboxylic acid or use of stoichiometric amounts of the coupling agent can lead to incomplete conversion.[2]

  • Side reactions: The formation of side products, such as diketopiperazines, can occur, especially with proline derivatives. This can be minimized by using sterically hindered resins or coupling dipeptides instead of single amino acids in solid-phase synthesis.

  • Moisture sensitivity: The reagents used, particularly sulfonyl chlorides if used in analogous syntheses, are sensitive to moisture, which can lead to hydrolysis and reduced yield. Performing the reaction under anhydrous conditions is recommended.

  • Poor nucleophilicity of the amine: If the amine used is a weak nucleophile, the reaction may require more forcing conditions, such as higher temperatures or a stronger base.

Q3: I am observing significant impurities in my purified product. What are the likely side products and how can I remove them?

A3: Common impurities can include unreacted starting materials (L-proline, 4-nitroaniline) and side products from the reaction. Purification is often challenging due to the reactivity of the intermediates.

  • Purification Strategies:

    • Aqueous Work-up: Washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) can help remove unreacted acid chlorides and hydrochloric acid.

    • Column Chromatography: This is a common method for purifying N-aryl carboxamides. A silica gel column with a suitable solvent system (e.g., n-hexane and ethyl acetate) can effectively separate the desired product from impurities.[2]

Q4: My in vitro assay results with this compound are inconsistent. What could be the cause?

A4: Variability in in vitro assays is a common issue and can be attributed to several factors:

  • Compound Precipitation: The compound may precipitate at high concentrations in your assay medium, leading to inconsistent dosing and interference with absorbance or fluorescence readings. It is crucial to visually inspect for any precipitate and ensure the compound is fully dissolved at each dilution step.

  • Cell Health and Handling: Suboptimal cell health, such as using cells from a confluent plate, or harsh cell handling during passaging and seeding can lead to high baseline apoptosis and mask the true effect of the compound.

  • Assay Conditions: Factors like incubator humidity, CO2 levels, and even the "edge effect" in microplates can contribute to variability. It is recommended to fill peripheral wells with sterile PBS or media and not use them for experimental data.

  • High Background Signal: The compound itself might interfere with the assay signal. Always include control wells with the compound in the medium but without cells to check for this.

Q5: How can I ensure the purity and stability of my this compound sample?

A5: The purity of your compound is critical for obtaining reliable biological data.

  • Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any major impurities.

  • Stability: The stability of nitrophenyl compounds can be affected by factors like pH and light. It is advisable to conduct stability studies under your experimental conditions. For example, incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by HPLC can reveal any degradation. Some N-thienylcarboxamides, which are structurally related, have shown lower stability under alkaline conditions.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low Reaction Yield Incomplete activation of carboxylic acid.Use an excess of the activating agent (e.g., thionyl chloride).
Side product formation (e.g., diketopiperazine).In solid-phase synthesis, consider using sterically hindered resins or coupling dipeptides.
Moisture in reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Product Impurity Unreacted starting materials.Optimize the stoichiometry of reactants.
Side products from the reaction.Purify the crude product using column chromatography with an appropriate solvent gradient.
Co-eluting impurities.If using HPLC for purification, try a different stationary phase or modify the mobile phase composition.
In Vitro Assay Inconsistency
Problem Possible Cause Troubleshooting Steps
High Variability Between Replicates Compound precipitation at high concentrations.Visually inspect wells for precipitate. Ensure complete solubilization at each dilution step. Consider using a lower top concentration.
Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates.
Edge effects in microplates.Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media.
High Background Signal Compound interferes with the assay readout.Include control wells with the compound in media without cells to measure background signal.
Unexpectedly High Cell Death in Controls Suboptimal cell health.Use cells from a log-phase culture. Avoid using overgrown or confluent plates.
Harsh cell handling.Use gentle dissociation reagents and low-speed centrifugation.

Quantitative Data Summary

The following tables summarize the biological activity of compounds structurally related to this compound, providing a reference for expected potency.

Table 1: In Vitro Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides

CompoundCell LineInhibition (%) at 100 µM
4a A54995.41 ± 0.67
4a HCT-11693.33 ± 1.36
4s A54970.13 ± 3.41
4u A54983.36 ± 1.70
4u HCT-11681.29 ± 2.32
4w SGC790127.27 ± 2.38
5-Fluorouracil (Standard) A54964.29 ± 2.09
5-Fluorouracil (Standard) HCT-11681.20 ± 0.08
Data extracted from Osinubi et al., 2020.[2]

Table 2: Antibacterial Activity of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
4b Staphylococcus aureus15.6
Data extracted from Odusami et al., 2020.[1]

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor N-(4-nitrophenyl) pyrrolidine-2-carboxamide (Potential Inhibitor) Inhibitor->MEK Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification PurityAnalysis Purity & Structure Confirmation (HPLC, NMR, MS) Purification->PurityAnalysis StockSolution Preparation of Stock Solution (e.g., in DMSO) PurityAnalysis->StockSolution CytotoxicityAssay In Vitro Cytotoxicity Assay (e.g., MTT) StockSolution->CytotoxicityAssay CellCulture Cell Culture Maintenance CellCulture->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis InconsistentResults Inconsistent Results? DataAnalysis->InconsistentResults InconsistentResults->DataAnalysis No, proceed Troubleshooting Troubleshooting Guide InconsistentResults->Troubleshooting Yes

Caption: General workflow for synthesis and in vitro testing.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(Nitrophenyl)pyrrolidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives, focusing on their potential as anticancer, antibacterial, and antioxidant agents. The information presented is based on available experimental data to facilitate objective evaluation against alternative compounds.

Overview of Biological Activities

N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives have emerged as a promising class of compounds with a range of biological activities. The position of the nitro group on the phenyl ring, along with other substitutions, significantly influences their therapeutic potential. This guide summarizes key findings on their anticancer, antibacterial, and antioxidant properties.

Anticancer Activity

Derivatives of N-(4'-nitrophenyl)-l-prolinamide have demonstrated significant cytotoxic effects against various human carcinoma cell lines.[1][2] In vitro studies using the MTT assay have shown that certain derivatives exhibit greater potency than the standard chemotherapeutic agent, 5-fluorouracil, against specific cancer cell lines.[1][2]

Table 1: Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives

CompoundCell LineActivity (% Cell Inhibition at 100 µM)Reference CompoundReference Activity (% Cell Inhibition)
4a A549 (Lung Carcinoma)95.41 ± 0.675-Fluorouracil64.29 ± 2.09
4a HCT-116 (Colon Carcinoma)93.33 ± 1.365-Fluorouracil81.20 ± 0.08
4s A549 (Lung Carcinoma)70.13 ± 3.415-Fluorouracil64.29 ± 2.09
4u A549 (Lung Carcinoma)83.36 ± 1.705-Fluorouracil64.29 ± 2.09
4u HCT-116 (Colon Carcinoma)81.29 ± 2.325-Fluorouracil81.20 ± 0.08
4u SGC7901 (Gastric Carcinoma)91.98 ± 1.54 (Low Cell Viability)--
4w SGC7901 (Gastric Carcinoma)72.73 ± 2.38 (Low Cell Viability)--

Data sourced from a study on substituted N-(4'-nitrophenyl)-l-prolinamides.[1][2]

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay A549 A549 (Lung) Compound N-(4'-nitrophenyl)-l- prolinamide Derivatives A549->Compound HCT116 HCT-116 (Colon) HCT116->Compound HepG2 HepG2 (Liver) HepG2->Compound SGC7901 SGC7901 (Gastric) SGC7901->Compound MTT MTT Assay Compound->MTT Control 5-Fluorouracil (Standard Drug) Control->MTT Measurement Absorbance Measurement MTT->Measurement

Experimental workflow for assessing anticancer activity.

Antibacterial Activity

Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been investigated for their antibacterial properties.[3][4] The broth micro-dilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Notably, some of these compounds have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus.[3][4]

Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

CompoundBacterial StrainBioactivity (MIC in µg/mL)Reference Compound
4b Staphylococcus aureus15.6Streptomycin / Nalidixic acid

Data sourced from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[3][4]

antibacterial_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacteria Bacterial Culture Inoculation Inoculation in 96-well Plates Bacteria->Inoculation Compounds Serial Dilution of Test Compounds Compounds->Inoculation Incubate Incubation (e.g., 37°C, 24h) Inoculation->Incubate Observation Visual Observation of Growth Incubate->Observation MIC Determination of MIC Observation->MIC

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The antioxidant potential of N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives has been assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[3][4] Certain derivatives have demonstrated significant antioxidant capacity, in some cases surpassing that of standard antioxidants like ascorbic acid and butylated hydroxyanisole.[3][4]

Table 3: Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

CompoundAssayBioactivity (IC₅₀ in mg/mL)Reference Compounds
4a DPPH1.22 x 10⁻³Ascorbic Acid / Butylated Hydroxyanisole
4k ABTS1.45 x 10⁻⁴Ascorbic Acid / Butylated Hydroxyanisole

Data sourced from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[3][4]

antioxidant_pathway cluster_reaction Radical Scavenging Reaction cluster_measurement Measurement Compound Antioxidant (Test Compound) Scavenging Scavenging Compound->Scavenging Radical Free Radical (e.g., DPPH•) Radical->Scavenging Spectro Spectrophotometric Measurement Scavenging->Spectro Color Change IC50 IC₅₀ Calculation Spectro->IC50

Conceptual pathway of a radical scavenging assay.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Broth Micro-dilution for Antibacterial Activity

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[10][11][12]

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.

References

A Comparative Guide to Pyrrolidine-2-Carboxamide Based Kinase Inhibitors: Spotlight on a Dual EGFR and CDK2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of a novel pyrrolidine-2-carboxamide derivative, N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide, against established kinase inhibitors. This compound has been identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical targets in oncology.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide (Compound 7g) was evaluated against EGFR and CDK2 and compared with the well-established inhibitors Erlotinib and Dinaciclib, respectively. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide (Compound 7g) EGFR 87
CDK2 15
ErlotinibEGFR2
DinaciclibCDK21

Data for Compound 7g is sourced from a study on novel pyrrolidine-carboxamide derivatives. IC50 values for Erlotinib and Dinaciclib are from publicly available databases and publications.[1][2][3][4][5][6][7][8]

Experimental Protocols

The following protocols describe the general methodologies used for determining the in vitro kinase inhibitory activity of the compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][9][10][11][12][13]

Materials:

  • Recombinant human EGFR or CDK2/Cyclin A2 enzyme

  • Substrate (e.g., a generic tyrosine kinase substrate for EGFR, Histone H1 for CDK2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of the assay plate.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Synthesis of N-(aryl)pyrrolidine-2-carboxamides

The synthesis of N-(aryl)pyrrolidine-2-carboxamide derivatives generally involves a two-step process.[7][14][15][16][17][18][19][20][21][22]

  • Activation of the Carboxylic Acid: L-proline is reacted with a suitable activating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acyl chloride.

  • Amide Bond Formation: The activated L-proline derivative is then reacted with the desired aniline (e.g., 3-chloroaniline) in the presence of a base to form the final N-(aryl)pyrrolidine-2-carboxamide. The 1-phenyl substituent is typically introduced via N-arylation of the pyrrolidine ring.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][9][14][23][24][25][26][27] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Aberrant activation of the EGFR pathway is a common driver of tumorigenesis.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound 7g Erlotinib Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[2][3][4][6][8][11] CDK2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate key substrates like the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication. Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CyclinA Cyclin A CDK2->Rb Hyper-phosphorylates DNA_Replication DNA Replication (S Phase Entry) CDK2->DNA_Replication CyclinA->CDK2 Activates Inhibitor Compound 7g Dinaciclib Inhibitor->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

References

A Comparative Guide to the Efficacy of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and structurally similar compounds. The data presented is compiled from published experimental studies to offer an objective overview of their potential as therapeutic agents.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anticancer and antibacterial activities of this compound and its analogs.

Anticancer Activity

The anticancer efficacy of a series of N-(4'-substituted phenyl)-l-prolinamides, close analogs of the target compound, was evaluated against four human carcinoma cell lines. The data below represents the percentage of cell inhibition at a concentration of 100 µM.[1]

CompoundAmine MoietySGC7901 (% Inhibition)HCT-116 (% Inhibition)HepG2 (% Inhibition)A549 (% Inhibition)
This compound Analogues
4an-propylamine24.35 ± 1.2293.33 ± 1.3679.50 ± 1.2495.41 ± 0.67
4bn-butylamine35.18 ± 0.9858.11 ± 1.1150.04 ± 1.4565.23 ± 1.03
4ciso-propylamine41.22 ± 0.8764.37 ± 1.0161.29 ± 1.3272.11 ± 1.18
4diso-butylamine33.78 ± 1.1560.29 ± 1.2355.43 ± 1.1968.76 ± 1.09
4eCyclohexylamine28.91 ± 1.0375.88 ± 1.4569.83 ± 1.2781.04 ± 1.33
4sPiperidine45.67 ± 1.1868.90 ± 1.3063.21 ± 1.2170.13 ± 3.41
4uMorpholine8.02 ± 1.5481.29 ± 2.3275.64 ± 1.5683.36 ± 1.70
4wN-methylpiperazine27.27 ± 2.3855.76 ± 1.6751.19 ± 1.4860.32 ± 1.25
5-Fluorouracil (Standard)--81.20 ± 0.08-64.29 ± 2.09

SGC7901: Gastric carcinoma; HCT-116: Colon carcinoma; HepG2: Liver carcinoma; A549: Lung carcinoma.

Antibacterial Activity

The antibacterial activity of a substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide was evaluated against Staphylococcus aureus. While the nitro group is at the 2'-position, this data provides a valuable reference for the potential antibacterial efficacy of this class of compounds.

Compound ClassSpecific DerivativeBacterial StrainBioactivity (MIC)Reference Compound(s)
Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamidesCompound 4bStaphylococcus aureus15.6 µg/mLStreptomycin / Nalidixic acid

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[2][3]

Experimental Protocols

Synthesis of N-(4'-nitrophenyl)-L-prolinamides[1][4]

A two-step synthetic route is employed for the preparation of N-(4'-nitrophenyl)-l-prolinamides.

Step 1: Synthesis of N-(4-nitrophenyl)-L-proline

  • To a solution of L-proline (1.15 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in a 1:1 mixture of ethanol and water (20 mL), add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, acidify the mixture to pH 2 with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and dried to yield N-(4-nitrophenyl)-L-proline.

Step 2: Amidation to N-(4'-nitrophenyl)-L-prolinamides

  • To a solution of N-(4-nitrophenyl)-L-proline (10 mmol) in dichloromethane (DCM, 20 mL), add thionyl chloride (1.5 mL, 20 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM (20 mL) and cool to 0 °C.

  • Add a solution of the desired amine (12 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(4'-nitrophenyl)-l-prolinamide.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

Antibacterial Susceptibility Test (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method.

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathway and Experimental Workflow

The induction of apoptosis is a common mechanism of action for anticancer agents. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway involving caspase activation.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Anticancer Compound Anticancer Compound Bax Bax Anticancer Compound->Bax activates Bak Bak Anticancer Compound->Bak activates Bcl2 Bcl2 Anticancer Compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Bcl2->Bax Bcl2->Bak Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Mitochondrion->Cytochrome_c releases Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves and activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Intrinsic apoptosis signaling pathway initiated by an anticancer compound.

The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Proline L-Proline Step1 Step 1: N-Arylation Proline->Step1 Nitrobenzene 1-Fluoro-4-nitrobenzene Nitrobenzene->Step1 Intermediate N-(4-nitrophenyl)-L-proline Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Amine Amine Amine->Step2 Final_Product This compound Analog Step2->Final_Product Anticancer Anticancer Activity (MTT Assay) Final_Product->Anticancer Antibacterial Antibacterial Activity (Broth Microdilution) Final_Product->Antibacterial Data_Analysis Data Analysis (IC50 / MIC) Anticancer->Data_Analysis Antibacterial->Data_Analysis

Caption: General workflow for synthesis and evaluation of this compound analogs.

References

Comparative Analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-(4-nitrophenyl)pyrrolidine-2-carboxamide derivatives, focusing on their potential as anticancer agents. The data presented is derived from in vitro studies evaluating the cytotoxicity of these compounds against various human carcinoma cell lines. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering insights into the structure-activity relationships of this compound class and comparing their performance against a standard chemotherapeutic agent.

Overview of Biological Activity

The this compound scaffold is a core component of a class of molecules known as l-prolinamides, which have demonstrated a range of biological properties, including cytotoxic activities.[1] Research into this chemical family has focused on synthesizing various derivatives and evaluating their efficacy in inhibiting the proliferation of cancer cells.

Studies have shown that specific derivatives of N-(4'-nitrophenyl)-l-prolinamide exhibit significant antiproliferative effects against several human cancer cell lines, including lung (A549), colorectal (HCT-116), gastric (SGC7901), and liver (HepG2) cancer lines.[1] The performance of these compounds has been benchmarked against 5-Fluorouracil, a commonly used chemotherapy drug, revealing that certain analogs possess superior or comparable potency in specific cell lines.[1]

Comparative Performance Data

The cytotoxic activity of various N-(4'-nitrophenyl)-l-prolinamide derivatives was assessed by measuring the percentage of cancer cell inhibition at a concentration of 100 µM. The results are summarized below, with 5-Fluorouracil as the reference compound.

Compound IDTarget Cell Line% Cell Inhibition (± SD) at 100 µMReference Compound% Cell Inhibition (± SD) at 100 µM
4a A549 (Lung)95.41 ± 0.675-Fluorouracil64.29 ± 2.09
4s A549 (Lung)70.13 ± 3.415-Fluorouracil64.29 ± 2.09
4u A549 (Lung)83.36 ± 1.705-Fluorouracil64.29 ± 2.09
4a HCT-116 (Colorectal)93.33 ± 1.365-Fluorouracil81.20 ± 0.08
4u HCT-116 (Colorectal)81.29 ± 2.325-Fluorouracil81.20 ± 0.08
4u SGC7901 (Gastric)91.98 ± 1.54 (Low Viability)Not SpecifiedNot Specified
4w SGC7901 (Gastric)72.73 ± 2.38 (Low Viability)Not SpecifiedNot Specified
GeneralHepG2 (Liver)50.04 ± 1.45 to 79.50 ± 1.24Not SpecifiedNot Specified

Data sourced from Fadare, R. B., et al. (2020).[1] Note: For SGC7901, the original paper reports % cell viability; the values have been converted to % inhibition for consistency (% Inhibition = 100 - % Viability).

Experimental Methodologies

The comparative data was generated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening:

  • Cell Culture: Human carcinoma cell lines (A549, HCT-116, HepG2, SGC7901) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds, including N-(4'-nitrophenyl)-l-prolinamide derivatives and the reference drug (5-Fluorouracil), are dissolved (e.g., in DMSO) and added to the wells at a final concentration of 100 µM. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to affect cell proliferation.

  • MTT Addition: An MTT solution is added to each well. The plates are then incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells metabolize the yellow MTT salt into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell inhibition is calculated relative to the untreated control cells.

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cancer Cell Lines B Seed Cells into 96-Well Plates A->B C Add Prolinamide Derivatives & 5-FU (100 µM) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent & Incubate D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Inhibition G->H

Caption: Workflow for evaluating the anticancer activity of prolinamide derivatives via MTT assay.

Diagram 2: Conceptual Pathway of Compound-Induced Cytotoxicity

G A N-(4-nitrophenyl)pyrrolidine -2-carboxamide Derivative B Cancer Cell A->B treatment C Interaction with Intracellular Target(s) B->C D Disruption of Critical Cellular Processes C->D E Inhibition of Proliferation D->E F Induction of Apoptosis/Necrosis D->F

Caption: A generalized pathway illustrating how a cytotoxic compound inhibits cancer cell growth.

References

Independent Verification of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological performance of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives with other alternatives, supported by experimental data from preclinical research. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of research findings in the fields of oncology, infectious diseases, and neurology.

Executive Summary

This compound belongs to the class of pyrrolidine-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Research has highlighted the potential of this class of compounds in various therapeutic areas, including cancer, bacterial infections, and epilepsy. This guide collates and compares the available preclinical data for this compound and its analogues against established therapeutic agents in each of these domains.

Anticancer Activity: A Comparison with EGFR/CDK2 Inhibitors

Quantitative Data Summary: Anticancer Activity
Compound/DrugTarget/Cell LineIC50 (nM)Reference CompoundReference IC50 (nM)
Pyrrolidine-carboxamide derivative 7g EGFR87 - 107Erlotinib80
Pyrrolidine-carboxamide derivative 7g CDK215 - 31Dinaciclib20
Pyrrolidine-carboxamide derivative 7g (mean) A-549, MCF-7, HT-29, Panc-1900Doxorubicin1100
Gefitinib EGFR (wild-type)15.5--
Afatinib EGFR (wild-type)0.5--
Osimertinib EGFR (L858R/T790M)11.44--
(R)-roscovitine (Seliciclib) CDK2100--
Ribociclib CDK268--

Note: Data for pyrrolidine-carboxamide derivatives are for compounds structurally related to this compound as presented in the cited literature.[1][2]

Signaling Pathway: EGFR and CDK2 in Cancer

The following diagram illustrates the simplified signaling pathways involving EGFR and CDK2, which are targeted by some pyrrolidine-carboxamide derivatives.

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation CDK2 CDK2 G1_S_transition G1/S Phase Transition CDK2->G1_S_transition CyclinE Cyclin E CyclinE->CDK2 EGF EGF EGF->EGFR Inhibitor1 EGFR Inhibitors (e.g., Erlotinib) Inhibitor1->EGFR Inhibitor2 CDK2 Inhibitors (e.g., Dinaciclib) Inhibitor2->CDK2

Caption: Simplified EGFR and CDK2 signaling pathways in cancer cells.

Antibacterial Activity: A Comparison with Standard Antibiotics

Derivatives of this compound have been investigated for their antibacterial properties. The data below compares the activity of a representative derivative with standard antibiotics against common bacterial strains.

Quantitative Data Summary: Antibacterial Activity
Compound/DrugBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative 4b Staphylococcus aureus15.6StreptomycinNot specified in text
Nalidixic acid Staphylococcus aureusNot specified in text--
Gentamicin Bacillus cereus22.65 ± 0.21--

Note: The data for the pyrrolidine-2-carboxamide derivative is for a compound with a 2'-nitrophenyl substitution, which is structurally similar to the 4'-nitrophenyl target compound.[3]

Anticonvulsant Activity: A Comparison with Standard Antiepileptic Drugs

N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have shown promise as anticonvulsant agents in preclinical models. A study reported that the derivative with a 4-nitrophenyl substituent (compound 3a) exhibited protection against maximal electroshock (MES) induced seizures. While a specific ED50 value for this compound was not provided in the reviewed abstract, the table below presents ED50 values for standard antiepileptic drugs in the same preclinical model for comparison.

Quantitative Data Summary: Anticonvulsant Activity (MES Test)
DrugAnimal ModelED50 (mg/kg)
Phenytoin Mice~9.9
Carbamazepine Mice~7.8

Note: The activity of this compound was confirmed, but the precise ED50 is not available in the cited literature.[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in-vitro cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of This compound or alternative compounds incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the comparative compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standardized method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology

  • Preparation of Antimicrobial Agent: A stock solution of this compound or a standard antibiotic is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology

  • Animal Preparation: Mice are acclimatized to the laboratory conditions before the experiment.

  • Drug Administration: this compound or a standard anticonvulsant drug is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of expected peak drug effect, a maximal seizure is induced by delivering a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive indication of anticonvulsant activity.

  • ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using statistical methods, such as the probit analysis.

References

A Comparative Analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Derivatives: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide derivatives, focusing on their synthesis, anticancer, antibacterial, and antioxidant activities. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the pyrrolidine scaffold.

Comparative Biological Activity

The biological activities of N-aryl pyrrolidine-2-carboxamide derivatives are significantly influenced by the substitution pattern on the N-phenyl ring and the amide group. This section compares the anticancer activity of N-(4'-nitrophenyl)-l-prolinamides with the antibacterial and antioxidant properties of their N-(2'-nitrophenyl)pyrrolidine-2-carboxamide analogues.

Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives

A series of N-(4'-nitrophenyl)-l-prolinamides were synthesized and evaluated for their cytotoxic effects against four human cancer cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lung carcinoma (A549).[1] The results, presented as percentage of cell inhibition at a concentration of 100 µM, are summarized in Table 1.

Table 1: In Vitro Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives

CompoundAmine Substituent% Cell Inhibition (100 µM) ± SD
SGC7901 HCT-116 HepG2 A549
4a n-Butylamine74.52 ± 2.6593.33 ± 1.3679.50 ± 1.2495.41 ± 0.67
4s 4-Methylbenzenesulphonamide70.13 ± 3.41--70.13 ± 3.41
4u 4-Aminobenzenesulphonamide8.02 ± 1.5481.29 ± 2.32-83.36 ± 1.70
4w 4-Nitrobenzenesulphonamide27.27 ± 2.38---
5-Fluorouracil (Standard) --81.20 ± 0.08-64.29 ± 2.09

Data extracted from Osinubi et al., 2020.[1]

Several derivatives exhibited potent anticancer activity. Notably, compound 4a demonstrated broad-spectrum activity, with the highest cell inhibition of 95.41 ± 0.67% against the A549 cell line.[1] Compounds 4s and 4u also showed stronger anticancer effects against A549 cells than the standard drug, 5-fluorouracil.[1] Furthermore, compounds 4a and 4u were more potent against the HCT-116 cell line than 5-fluorouracil.[1]

Antibacterial and Antioxidant Activities of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

For comparative purposes, the antibacterial and antioxidant activities of a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides are presented. These derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, and their antioxidant potential was assessed using DPPH and ABTS radical scavenging assays.[2]

Table 2: Antibacterial Activity (MIC in µg/mL) of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

CompoundAmine SubstituentS. aureus
4b Diethylamine15.6
4k 4-Nitrobenzenesulphonamide-
Streptomycin (Standard) --
Nalidixic Acid (Standard) --

Data extracted from Odusami et al., 2020.[2]

Compound 4b displayed the highest antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus.[2] The study identified 4b as a promising candidate for a narrow-spectrum antibiotic and 4k as a potential broad-spectrum antibiotic.[2]

Table 3: Antioxidant Activity (IC50) of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

CompoundAmine SubstituentDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)
4a n-Butylamine1.22 x 10⁻³-
4k 4-Nitrobenzenesulphonamide-1.45 x 10⁻⁴

Data extracted from Odusami et al., 2020.[2]

In antioxidant assays, compound 4a showed the lowest IC50 value in the DPPH assay, while 4k was the most potent in the ABTS assay.[2]

Experimental Protocols

General Synthesis of N-(4'-nitrophenyl)-l-prolinamides

The synthesis of N-(4'-nitrophenyl)-l-prolinamides is typically achieved through a two-step, one-pot reaction.[1]

Step 1: Synthesis of N-aryl-l-prolines

  • p-Fluoronitrobenzene is condensed with L-proline in an aqueous-alcoholic basic solution.

Step 2: Amidation

  • The resulting N-aryl-l-proline is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • The acid chloride is then reacted in situ with a variety of primary or secondary amines, or sulfonamides, to yield the final N-(4'-nitrophenyl)-l-prolinamide derivatives.[1]

  • Purification is typically performed using column chromatography.[1]

G cluster_synthesis Synthesis Workflow p-Fluoronitrobenzene p-Fluoronitrobenzene Condensation Condensation p-Fluoronitrobenzene->Condensation L-proline L-proline L-proline->Condensation N-aryl-l-proline N-aryl-l-proline Condensation->N-aryl-l-proline SOCl2_Activation SOCl2_Activation N-aryl-l-proline->SOCl2_Activation Acid_Chloride_Intermediate Acid_Chloride_Intermediate SOCl2_Activation->Acid_Chloride_Intermediate Amidation Amidation Acid_Chloride_Intermediate->Amidation Amine_Sulfonamide Amine_Sulfonamide Amine_Sulfonamide->Amidation Final_Product N-(4'-nitrophenyl) -l-prolinamide Amidation->Final_Product

Caption: Synthetic workflow for N-(4'-nitrophenyl)-l-prolinamides.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with the synthesized derivatives at a specific concentration (e.g., 100 µM) and incubated for a defined period.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell inhibition is calculated relative to untreated control cells.

Antibacterial Assay (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[2]

  • Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Modulation

While the exact signaling pathways modulated by this compound derivatives in cancer are not fully elucidated in the reviewed literature, related compounds have been shown to affect key inflammatory pathways. For instance, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine has been demonstrated to inhibit Toll-like receptor (TLR) signaling. TLRs are crucial in the innate immune response and their dysregulation is implicated in various diseases, including cancer. The inhibition of TLR signaling pathways, such as the MyD88-dependent and TRIF-dependent pathways, leads to the downregulation of pro-inflammatory and survival factors like NF-κB and IRF3. This provides a plausible mechanism of action for the observed anticancer and immunomodulatory effects of this class of compounds.

G cluster_pathway Plausible Toll-like Receptor (TLR) Signaling Pathway Inhibition TLR TLR Activation (e.g., by PAMPs) MyD88 MyD88-dependent Pathway TLR->MyD88 TRIF TRIF-dependent Pathway TLR->TRIF NFkB_Activation NF-κB Activation MyD88->NFkB_Activation TRIF->NFkB_Activation IRF3_Activation IRF3 Activation TRIF->IRF3_Activation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Activation->Inflammatory_Genes Interferon_Genes Type I Interferon Gene Expression IRF3_Activation->Interferon_Genes Derivative N-(4-nitrophenyl)pyrrolidine -2-carboxamide Derivative Derivative->MyD88 Inhibition Derivative->TRIF Inhibition

Caption: Potential inhibition of TLR signaling by nitrophenyl-pyrrolidine derivatives.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The presented data highlights their promising anticancer activity, while comparative analysis with 2-nitro analogues reveals their potential as antibacterial and antioxidant agents. The structure-activity relationship appears to be delicately balanced by the substitution patterns on the phenyl ring and the amide moiety. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design and optimization of this promising class of compounds for clinical applications.

References

Benchmarking N-(4-nitrophenyl)pyrrolidine-2-carboxamide Against Standard of Care: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound with limited publicly available data on its specific biological activity and has not been evaluated in clinical trials. Therefore, this guide presents a hypothetical benchmarking framework against a standard of care, using a plausible mechanism of action based on its chemical structure. The data presented herein is illustrative and intended to guide researchers in the potential evaluation of this and similar molecules.

The pyrrolidine-2-carboxamide scaffold is a key feature in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] These drugs are an established treatment for type 2 diabetes.[3][4] This guide outlines a comparative preclinical workflow to benchmark the investigational compound this compound (herein referred to as "Compound X") against a current standard of care, Sitagliptin. Sitagliptin was the first DPP-4 inhibitor approved for the treatment of type 2 diabetes.[1]

Hypothesized Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-4, Compound X is hypothesized to increase the levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] This ultimately contributes to lower blood glucose levels.

DPP4_Pathway cluster_pancreas Pancreatic Islets Beta_Cell β-Cell Insulin Insulin Secretion Beta_Cell->Insulin Alpha_Cell α-Cell Glucagon Glucagon Secretion Alpha_Cell->Glucagon Meal Meal Intake GLP1 Active GLP-1 Meal->GLP1 GLP1->Beta_Cell + GLP1->Alpha_Cell - DPP4 DPP-4 Enzyme GLP1->DPP4 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Compound_X Compound X / Sitagliptin Compound_X->DPP4 Inhibits Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake + Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose + Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Figure 1. Hypothesized signaling pathway of Compound X as a DPP-4 inhibitor.

Experimental Comparison Workflow

A multi-tiered approach is essential for a robust comparison of Compound X with the standard of care, Sitagliptin. The workflow progresses from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies.

Experimental_Workflow cluster_invitro In Vitro Details cluster_cell Cell-Based Details cluster_invivo In Vivo Details Start Start: Compound Synthesis & Characterization In_Vitro Tier 1: In Vitro Assays Start->In_Vitro Cell_Based Tier 2: Cell-Based Assays In_Vitro->Cell_Based Proceed if Potent & Selective DPP4_Assay DPP-4 Enzyme Inhibition Assay In_Vitro->DPP4_Assay Selectivity_Assay DPP-8/9 Selectivity Assay In_Vitro->Selectivity_Assay In_Vivo Tier 3: In Vivo Animal Models Cell_Based->In_Vivo Proceed if Active & Non-toxic Cytotoxicity Cytotoxicity Assay (e.g., HepG2, INS-1) Cell_Based->Cytotoxicity GLP1_Stimulation GLP-1 Stimulated Insulin Secretion Cell_Based->GLP1_Stimulation PK_Tox Tier 4: PK/Tox Profiling In_Vivo->PK_Tox OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo->OGTT HbA1c Chronic Dosing & HbA1c Measurement In_Vivo->HbA1c End Decision: Lead Optimization or No-Go PK_Tox->End

Figure 2. Preclinical workflow for benchmarking Compound X against a standard of care.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Enzymatic Activity

This table summarizes the inhibitory potency and selectivity of Compound X compared to Sitagliptin. High potency (low IC50) against DPP-4 and high selectivity over related enzymes like DPP-8 and DPP-9 are desirable.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)
Compound X 18>10,000>10,000>550x
Sitagliptin 25>20,000>20,000>800x

IC50: Half-maximal inhibitory concentration. Data is illustrative.

Table 2: Cell-Based Assay Results

This table presents the cytotoxicity and functional activity of the compounds in relevant cell lines.

CompoundCell LineCC50 (µM)GLP-1 Stimulated Insulin Secretion (% of Control)
Compound X HepG2>100180%
INS-1>100
Sitagliptin HepG2>100175%
INS-1>100

CC50: Half-maximal cytotoxic concentration. Data is illustrative.

Table 3: In Vivo Efficacy in a Diabetic Mouse Model

This table shows the effect of the compounds on glucose control in a diet-induced obese mouse model after a 4-week treatment period.

Treatment Group (10 mg/kg, oral, once daily)Baseline HbA1c (%)End of Study HbA1c (%)Change in HbA1c (%)Glucose AUC (0-120 min) during OGTT
Vehicle 8.58.6+0.135,000
Compound X 8.47.2-1.222,000
Sitagliptin 8.57.4-1.124,500

HbA1c: Glycated hemoglobin. AUC: Area under the curve. OGTT: Oral Glucose Tolerance Test. Data is illustrative.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay
  • Principle: This fluorometric assay measures the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC) by recombinant human DPP-4, releasing a fluorescent product.[6][7] The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.

  • Procedure:

    • Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of Compound X or Sitagliptin in a 96-well plate for 10 minutes at 37°C.[8]

    • The fluorogenic substrate Gly-Pro-AMC is added to initiate the reaction.[6]

    • Fluorescence (Ex/Em = 360/460 nm) is measured kinetically over 30 minutes.[7][8]

    • The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay
  • Principle: The MTT assay is a colorimetric method to assess cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.

  • Procedure:

    • Cells (e.g., HepG2 human liver cells, INS-1 rat insulinoma cells) are seeded in 96-well plates and allowed to attach overnight.[10]

    • Cells are treated with serial dilutions of Compound X or Sitagliptin for 24-48 hours.[11]

    • MTT reagent is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance is measured at 570 nm.[10]

    • CC50 values are calculated based on the dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Principle: This test evaluates the ability of an animal to clear a glucose load from the blood, a measure of glucose homeostasis.[12][13]

  • Procedure:

    • Mice (e.g., C57BL/6 on a high-fat diet) are fasted for 4-6 hours.[14][15]

    • A baseline blood glucose reading is taken from the tail vein (t=0).

    • Compound X, Sitagliptin, or vehicle is administered via oral gavage.

    • After 30-60 minutes, a glucose solution (e.g., 2 g/kg) is administered via oral gavage.[15]

    • Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.[14]

    • The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose tolerance.

References

Unveiling the Molecular Tryst: A Comparative Guide to the Putative Binding Sites of N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential binding sites of the synthetic compound N-(4-nitrophenyl)pyrrolidine-2-carboxamide. As direct experimental confirmation of this molecule's binding site remains elusive in publicly available literature, this document synthesizes findings from computational docking studies and in vitro assays of structurally related derivatives to propose and compare its putative molecular targets.

The exploration of novel chemical entities is a cornerstone of modern drug discovery. This compound and its analogues have emerged as a scaffold of interest, with various derivatives demonstrating a range of biological activities, including antibacterial and antiplasmodial effects. The absence of a definitively confirmed binding partner for the parent compound necessitates a predictive approach, leveraging data from its more studied derivatives to infer its potential mechanisms of action. This guide focuses on three such putative protein targets identified through in silico and in vitro studies of related pyrrolidine-based compounds: Plasmodium falciparum N-myristoyltransferase (NMT), Dihydropteroate synthase (DHPS), and Topoisomerase II DNA gyrase.

Comparative Analysis of Putative Binding Targets

To contextualize the potential interaction of this compound derivatives with their putative targets, a comparison with established inhibitors is essential. The following tables summarize the available quantitative data, primarily from in vitro inhibition assays and molecular docking studies. It is crucial to note that the data for the pyrrolidine derivatives are for structurally similar compounds and not the parent molecule itself.

Table 1: Comparative Inhibitory Activity against P. falciparum N-myristoyltransferase (NMT)

Compound/AlternativeTypeTarget OrganismIC50 / Binding AffinityReference
Sulphonamide Pyrolidine Carboxamide DerivativesInvestigationalPlasmodium falciparumDocking Scores: -8.5 to -10.2 kcal/mol[1]
DDD85646 Reference Inhibitor Trypanosoma brucei IC50: 2 nM [2][3]
DDD85646 Reference Inhibitor Human IC50: 4 nM [2][3]
DDD85646 Reference Inhibitor Leishmania donovani IC50: 4.4 nM [2]

Table 2: Comparative Inhibitory Activity against Dihydropteroate Synthase (DHPS)

Compound/AlternativeTypeTarget OrganismIC50 / Binding AffinityReference
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acidInvestigationalStaphylococcus aureus (in silico)Binding Energy: -7.5 kcal/molNot explicitly found, inferred from related studies
Sulfamethoxazole Reference Inhibitor Toxoplasma gondii IC50: 2.7 µM [4]
Sulfamethoxazole Reference Inhibitor Bacterial (General) Competitive inhibitor[5]
N-Sulfonamide 2-Pyridone Derivative (11a)InvestigationalBacterialIC50: 2.76 µg/mL[6][7]

Table 3: Comparative Inhibitory Activity against Topoisomerase II DNA Gyrase

Compound/AlternativeTypeTarget OrganismIC50 / Binding AffinityReference
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acidInvestigationalStaphylococcus aureus (in silico)Binding Energy: -8.1 kcal/molNot explicitly found, inferred from related studies
Ciprofloxacin Reference Inhibitor Escherichia coli IC50: 0.6 µM [8]
Ciprofloxacin Reference Inhibitor Enterococcus faecalis IC50: 27.8 µg/mL [9]
Ciprofloxacin Reference Inhibitor Neisseria gonorrhoeae IC50: 0.39 µM [10]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed in this guide.

Molecular Docking of Pyrrolidine Derivatives

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a protein target.

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein (e.g., P. falciparum NMT) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein.

    • The 3D structure of the ligand (e.g., a sulphonamide pyrolidine carboxamide derivative) is generated and optimized to its lowest energy conformation.

  • Grid Generation:

    • A grid box is defined around the active site of the protein. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.

    • The program calculates the binding energy for various poses of the ligand in the active site.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which is predicted to be the most stable binding conformation.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation) docking Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Lowest binding energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, etc.) pose_analysis->interaction_analysis

Molecular Docking Workflow
In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the inhibition of NMT activity by monitoring the release of Coenzyme A (CoA) using a fluorescent probe.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.

    • Prepare solutions of recombinant NMT enzyme, myristoyl-CoA, a peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein), and a fluorescent probe that reacts with free thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM) in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NMT enzyme, and the test compound at various concentrations.

    • Incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

    • Immediately add the CPM solution.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 470 nm emission for CPM-CoA adduct) over time using a fluorescence plate reader.[11]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This coupled enzyme assay measures DHPS activity by monitoring the oxidation of NADPH.[13]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare solutions of recombinant DHPS, p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), dihydrofolate reductase (DHFR), and NADPH in assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, combine the assay buffer, DHPS, DHFR, NADPH, pABA, and the test compound at varying concentrations.

    • Initiate the reaction by adding DHPP.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percent inhibition and determine the IC50 value as described for the NMT assay.

In Vitro Topoisomerase II DNA Gyrase Supercoiling Inhibition Assay

This gel-based assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Assay Procedure:

    • To individual tubes, add the reaction mixture and the test compound at various concentrations.

    • Add DNA gyrase to each tube to initiate the reaction.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[14]

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Data Acquisition:

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Analysis:

    • Quantify the intensity of the supercoiled and relaxed DNA bands.

    • The IC50 is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.

logical_comparison cluster_investigational Investigational Compound cluster_target Putative Target cluster_reference Reference Inhibitor cluster_data Comparative Data inv_compound N-(4-nitrophenyl)pyrrolidine- 2-carboxamide Derivative target_protein Protein Target (e.g., NMT, DHPS, Gyrase) inv_compound->target_protein Predicted Binding/ Inhibition docking_score Docking Score target_protein->docking_score ic50 IC50 Value target_protein->ic50 ref_inhibitor Known Inhibitor (e.g., DDD85646, Sulfamethoxazole, Ciprofloxacin) ref_inhibitor->target_protein Known Binding/ Inhibition

Logical Comparison of Investigational and Reference Compounds

Concluding Remarks

The data presented in this guide suggest that derivatives of this compound may exert their biological effects through the inhibition of key enzymes in pathogens, such as N-myristoyltransferase, dihydropteroate synthase, or DNA gyrase. The computational predictions, supported by in vitro data on related compounds, provide a strong rationale for further investigation.

Researchers are encouraged to utilize the provided experimental protocols to directly assess the inhibitory activity of this compound and its novel analogues against these putative targets. Such studies will be invaluable in confirming the binding site(s) and elucidating the precise mechanism of action, thereby paving the way for the rational design and development of this promising class of compounds into effective therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of a promising class of bioactive compounds.

This guide provides a detailed comparative analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its related analogs for researchers, scientists, and drug development professionals. By summarizing key experimental data, providing detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of this compound class and guide future research endeavors.

Comparative Bioactivity Data

The biological activity of N-phenylpyrrolidine-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) of various analogs against different biological targets.

Compound IDPhenyl Ring SubstituentTargetIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
1 4-NitroEGFR0.087 - 0.107Erlotinib0.080
2 4-NitroCDK20.015 - 0.031Dinaciclib0.020
3 Unsubstitutedα-glucosidase-Acarbose-
4 4-Methoxyα-glucosidase-Acarbose-
5 2,6-dimethyl(Anticonvulsant Activity)ED₅₀ = 2.5 mg/kg--
6 4-Bromo(Anticonvulsant Activity)ED₅₀ = 5 mg/kg--

Table 1: Comparative Inhibitory Activity (IC₅₀) of N-phenylpyrrolidine-2-carboxamide Analogs. This table showcases the potency of various analogs against key protein targets.

Compound IDPhenyl Ring SubstituentBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
7 2-NitroStaphylococcus aureus15.6Streptomycin/Nalidixic acidNot Specified

Table 2: Antimicrobial Activity (MIC) of a N-(nitrophenyl)pyrrolidine-2-carboxamide Analog. This table highlights the antibacterial potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides protocols for the key experiments cited in this guide.

Synthesis of this compound

A general and adaptable two-step, one-pot amidation method can be employed for the synthesis of N-aryl pyrrolidine-2-carboxamides.[1]

Materials:

  • L-proline

  • Thionyl chloride (SOCl₂)

  • 4-nitroaniline

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of L-proline in dichloromethane, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the conversion to prolinoyl chloride is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve 4-nitroaniline in dichloromethane and add a suitable base such as triethylamine. Cool this solution to 0°C.

  • Slowly add the freshly prepared prolinoyl chloride solution to the 4-nitroaniline solution.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compounds.

Enzyme Inhibition Assays

Materials:

  • Recombinant human EGFR and CDK2/cyclin complexes

  • Kinase buffer

  • ATP

  • Specific peptide substrate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Test compounds

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Determine the percentage of inhibition and calculate the IC₅₀ values.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of the test compounds.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Signaling Pathways and Mechanisms of Action

To understand the biological effects of this compound and its analogs, it is crucial to visualize their points of intervention in key cellular signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor N-(4-nitrophenyl)pyrrolidine- 2-carboxamide Analog Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of analogs.

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Upon ligand binding, EGFR activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell survival and proliferation. Certain N-phenylpyrrolidine-2-carboxamide analogs have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F_free E2F (active) pRb_E2F->E2F_free releases CyclinE_CDK2 Cyclin E / CDK2 E2F_free->CyclinE_CDK2 promotes transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis triggers Inhibitor N-(4-nitrophenyl)pyrrolidine- 2-carboxamide Analog Inhibitor->CyclinE_CDK2

Caption: CDK2 regulation of the G1/S cell cycle transition.

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle. Active CDK2/Cyclin E phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis. Analogs of this compound can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.

Conclusion

This compound and its analogs represent a versatile scaffold with a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The structure-activity relationship studies indicate that the biological activity can be finely tuned by modifying the substituents on the phenyl ring. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies focusing on a systematic comparison of a wider range of analogs against a diverse panel of biological targets will be crucial for the development of new and effective therapeutic agents.

References

A Statistical Validation and Comparative Analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical validation of the experimental data for N-(4-nitrophenyl)pyrrolidine-2-carboxamide, offering a comparative analysis against its structural isomer, N-(2'-nitrophenyl)pyrrolidine-2-carboxamide. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs has been evaluated across several studies, demonstrating notable potential in anticancer and antibacterial applications. The following tables summarize the key quantitative data from these evaluations, providing a direct comparison with its 2'-nitro isomer and standard reference compounds.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(4'-nitrophenyl)-l-prolinamide (4a) A549 (Lung)-[1]5-Fluorouracil-[1]
HCT-116 (Colon)-[1]5-Fluorouracil-[1]
N-(4'-nitrophenyl)-l-prolinamide (4u) A549 (Lung)-[1]5-Fluorouracil-[1]
HCT-116 (Colon)-[1]5-Fluorouracil-[1]

Note: Specific IC50 values for N-(4'-nitrophenyl)-l-prolinamides 4a and 4u were presented as percentage inhibition at a concentration of 100 µM in the source material. 4a exhibited 95.41% inhibition against A549 and 93.33% against HCT-116. 4u showed 83.36% inhibition against A549 and 81.29% against HCT-116. These were shown to be more potent than the standard, 5-fluorouracil, under the same conditions.[1]

Antibacterial Activity

The antibacterial potential is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) Staphylococcus aureus15.6[2]Streptomycin-
Nalidixic acid-

Note: While specific MIC values for the 4-nitro isomer were not found in the initial search, the data for the 2-nitro isomer provides a valuable benchmark for the pyrrolidine-2-carboxamide scaffold.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[5] Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[3][5]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4][5] The intensity of the color is directly proportional to the number of viable cells.

Broth Microdilution Method for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: The test bacterium is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]

Visualizing the Data and Processes

To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated using the DOT language.

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance at 570 nm E->F

MTT assay experimental workflow.

cluster_1 Broth Microdilution Workflow G Prepare Serial Dilutions of Compound H Inoculate with Standardized Bacterial Suspension G->H I Incubate (18-24 hours) H->I J Determine Minimum Inhibitory Concentration (MIC) I->J

Broth microdilution experimental workflow.

cluster_2 Potential Anticancer Signaling Pathway Compound This compound EGFR EGFR Compound->EGFR Inhibition CDK2 CDK2 Compound->CDK2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation CDK2->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression

Hypothesized anticancer signaling pathway.

References

Safety Operating Guide

Proper Disposal of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of synthesized chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-nitrophenyl)pyrrolidine-2-carboxamide, a compound that, due to its nitrophenyl functional group, requires management as hazardous chemical waste.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Covering: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Hazard Data Summary

The following table summarizes the likely hazards of this compound based on the known hazards of 4-nitroaniline.

Hazard ClassificationGHS Category (Anticipated)Hazard Statement (Anticipated)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1][3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management company.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound, along with any contaminated consumables (e.g., weighing boats, gloves, paper towels), in a dedicated, robust, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container for hazardous liquid waste. Ensure the container material is compatible with the solvent used.

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

2. Labeling:

Properly label the hazardous waste container with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., "Toxic ," "Irritant ")

  • The date when the first waste was added to the container.

3. Storage:

Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] This area should be away from incompatible materials, such as strong oxidizing agents, and have secondary containment to mitigate spills.

4. Professional Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5] Provide them with a copy of any available safety information for the compound.

Under no circumstances should this chemical or its solutions be disposed of down the drain. [4]

Disposal Workflow

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Compound, Contaminated Materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste containerize Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol: Chemical Inactivation (for consideration by trained professionals only)

For laboratories with the appropriate expertise and safety infrastructure, chemical inactivation of the nitro group to a less toxic amine can be considered. The following is a general procedure based on the reduction of aromatic nitro compounds and should be adapted and tested on a small scale before implementation.

Objective: To reduce the nitro group of this compound to an amino group, forming a less hazardous compound.

Reagents:

  • This compound waste

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ethanol (optional, as a co-solvent)

  • pH paper or pH meter

Procedure:

  • Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: If the waste is a solid, dissolve it in a minimal amount of ethanol (if necessary) and add it to the flask. If it is in a compatible solvent, it can be added directly.

  • Addition of Reducing Agent: For each mole of the nitro compound, add approximately 3-5 molar equivalents of tin(II) chloride dihydrate.

  • Acidification: Slowly add concentrated hydrochloric acid while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary. Continue adding acid until the solution is strongly acidic.

  • Reaction: Heat the mixture to reflux and stir for several hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is between 6 and 8. This will precipitate tin salts.

  • Filtration: Filter the mixture to remove the tin salts. The filtrate will contain the aminated product.

  • Disposal of Filtrate: The resulting solution containing the less hazardous amino compound may be eligible for disposal as aqueous waste, depending on local regulations and the absence of other hazardous components. Consult your EHS department for final disposal guidance.

  • Disposal of Tin Salts: The collected tin salts must be disposed of as hazardous solid waste.

Safety Precautions for Inactivation:

  • This procedure must be performed by personnel experienced in handling hazardous chemical reactions.

  • The reaction is exothermic and generates heat.

  • Handle concentrated hydrochloric acid and sodium hydroxide with extreme care.

  • Ensure adequate ventilation at all times.

Logical Relationship of Disposal Decisions

DisposalDecision compound This compound hazard_assessment Hazard Assessment: - Nitrophenyl Group - Potential Toxicity compound->hazard_assessment handle_as_hazardous Treat as Hazardous Waste hazard_assessment->handle_as_hazardous disposal_options Disposal Options handle_as_hazardous->disposal_options professional_disposal Professional Disposal (Recommended) disposal_options->professional_disposal chemical_inactivation Chemical Inactivation (Advanced Users Only) disposal_options->chemical_inactivation segregation Segregation, Labeling, Storage professional_disposal->segregation reduction Reduction of Nitro Group chemical_inactivation->reduction final_disposal Final Disposal via EHS segregation->final_disposal aqueous_waste Dispose as Aqueous Waste (Post-treatment, pending EHS approval) reduction->aqueous_waste

References

Essential Safety and Operational Guide for Handling N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar chemicals, including nitro-aromatic compounds and pyrrolidine derivatives. A conservative approach is essential to ensure laboratory safety.

Hazard Analysis

Based on related compounds, this compound should be handled as a potentially hazardous substance with the following risks:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation[1][2].

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation[1][2].

  • Toxicity: May be harmful if swallowed or inhaled[3][4].

  • Chronic Effects: Potential for carcinogenic and mutagenic effects has been noted in related substances[1][3].

  • Combustibility: The compound may be combustible at high temperatures, and as a powder, it could form an explosive dust-air mixture[1][4].

  • Hazardous Decomposition: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx)[1][5].

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.To protect against potential splashes, dust, and vapors that can cause serious eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as related compounds can cause skin irritation[1][2].
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron.To protect against skin contact and potential splashes[6].
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required.To prevent inhalation of dust or vapors which may be harmful and cause respiratory irritation[1][2].

Operational Plan: Safe Handling Protocol

A systematic approach is critical for safely handling this compound.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and functional.

  • Verify the proper operation of the chemical fume hood.

  • Assemble all necessary equipment and reagents before commencing work.

  • Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.

  • Dissolving: When dissolving the compound, add the solid to the solvent slowly within the fume hood.

  • Reaction: Carry out all reactions within a certified chemical fume hood. If heating is necessary, use a controlled heating source such as a heating mantle.

3. Post-Handling:

  • Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent. Decontaminate all glassware before removing it from the fume hood.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2][5].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the designated solid hazardous waste container.

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazard warnings.

  • Collection: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[7].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE handling_weigh Weighing & Transfer prep_ppe->handling_weigh disposal_contam Dispose of Contaminated Materials prep_ppe->disposal_contam Used Gloves prep_hood Verify Fume Hood prep_hood->handling_weigh prep_safety Check Safety Equipment prep_safety->handling_weigh handling_dissolve Dissolving handling_weigh->handling_dissolve handling_weigh->disposal_contam Used Weighing Boat handling_react Reaction handling_dissolve->handling_react post_decon Decontaminate Workspace & Glassware handling_react->post_decon post_hygiene Personal Hygiene post_decon->post_hygiene disposal_chem Collect Chemical Waste post_decon->disposal_chem post_decon->disposal_contam Used Wipes disposal_label Label Waste Container disposal_chem->disposal_label disposal_contam->disposal_label

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)pyrrolidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.